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Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Cat. No.: B096414
CAS No.: 17257-96-4
M. Wt: 164.12 g/mol
InChI Key: OXXOHYAWQSFGSU-UHFFFAOYSA-N
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Description

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O2 B096414 Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione CAS No. 17257-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimido[4,5-d]pyridazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXOHYAWQSFGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419925
Record name PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-96-4
Record name PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione (CAS: 17257-96-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione (CAS: 17257-96-4) is limited. This guide synthesizes the available information on the core compound and draws context from closely related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. Much of the experimental detail is inferred from studies on substituted derivatives.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a fused pyrimidine and pyridazine ring system. This core structure is a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 17257-96-4N/A
Molecular Formula C₆H₄N₄O₂N/A
Molecular Weight 164.12 g/mol N/A
Topological Polar Surface Area (TPSA) 91.5 ŲComputational
Predicted LogP (iLOGP) 0.28Computational
Storage Conditions 2-8 °CCommercial Suppliers

Note: Most properties are computationally derived due to a lack of published experimental data.

Synthesis and Characterization

Hypothetical Experimental Protocol for Synthesis

A plausible synthetic route, adapted from methodologies for related compounds, is outlined below. This protocol is for illustrative purposes and would require optimization.

Reaction Scheme:

Synthetic_Pathway pyrimidine 4,5-dicarbethoxy-2-aminopyrimidine intermediate Hydrazide Intermediate pyrimidine->intermediate Reflux in Ethanol hydrazine Hydrazine hydrate hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization (Heat)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Procedure:

  • Formation of the Hydrazide Intermediate: 4,5-Dicarbethoxy-2-aminopyrimidine (1 equivalent) is dissolved in ethanol. To this solution, hydrazine hydrate (2 equivalents) is added dropwise. The reaction mixture is refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Intramolecular Cyclization: The resulting crude hydrazide intermediate is heated at a high temperature (e.g., in a high-boiling point solvent like diphenyl ether or neat) to induce intramolecular cyclization. The reaction is monitored by TLC until the starting material is consumed.

  • Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., dimethylformamide or acetic acid) to yield the final product.

Characterization

Due to the absence of published spectral data for the title compound, the following are expected characterization results based on its structure:

Table 2: Expected Spectral Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-H protons of the dione rings and the C-H proton on the pyridazine ring.
¹³C NMR Resonances for the carbonyl carbons and the aromatic carbons of the fused ring system.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1650-1700), and C=N stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.03).

Biological Activity and Potential Applications

There is no direct evidence of the biological activity of this compound in the available literature. However, the broader class of pyrimido[4,5-d]pyridazine and pyrimido[4,5-d]pyrimidine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These findings suggest that the core scaffold is a valuable pharmacophore.

Activities of Related Compounds
  • Bruton's Tyrosine Kinase (BTK) Inhibition: Derivatives of the closely related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of BTK, a key signaling molecule in B-cell malignancies.[1][2] This suggests a potential application in oncology.

  • Antimicrobial and Antifungal Activity: Various substituted pyrimido[4,5-d]pyridazines have been synthesized and evaluated for their activity against bacteria and fungi. Some derivatives have shown promising minimum inhibitory concentrations (MICs).

  • Anti-inflammatory Activity: The pyridazine and pyrimidine cores are present in numerous anti-inflammatory agents. Derivatives of these fused systems are being explored as potential novel anti-inflammatory drugs.

Postulated Signaling Pathway Involvement

Based on the activity of its derivatives as BTK inhibitors, a potential mechanism of action for appropriately substituted analogues could involve the B-cell receptor (BCR) signaling pathway.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Derivative of Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Inhibitor->BTK Inhibition

Caption: Potential inhibition of the BCR signaling pathway by derivatives.

Future Research Directions

The lack of extensive data on the unsubstituted this compound highlights several opportunities for future research:

  • Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol followed by comprehensive spectral and physical characterization is necessary to establish a solid foundation for further studies.

  • Biological Screening: The core compound should be subjected to a broad range of biological screens to determine if it possesses any intrinsic activity, which could then be optimized through derivatization.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with systematic structural modifications would help in elucidating the SAR and identifying key structural features for desired biological activities.

This technical guide provides a starting point for researchers interested in this compound. While information on the core compound is sparse, the demonstrated potential of its derivatives makes it an attractive scaffold for further investigation in drug discovery and development.

References

An In-depth Technical Guide to Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of the heterocyclic compound Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione. While this specific molecule serves as a core scaffold, this guide extends to its derivatives, which have shown significant promise in medicinal chemistry, particularly as kinase and enzyme inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

The fundamental characteristics of the parent compound, this compound, are summarized below.

PropertyValue
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
CAS Number 17257-96-4

Note: Specific experimental data such as melting point, solubility, and detailed spectroscopic analyses for the unsubstituted parent compound are not widely reported in the literature, suggesting its primary role as a chemical intermediate for the synthesis of more complex derivatives.

Synthesis of the Pyrimido[4,5-d]pyridazine Core

Representative Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyridazine Derivative

The following protocol is a representative example for the synthesis of a substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, which illustrates the general principles that could be adapted for the target scaffold.

Reaction: Condensation of 6-(hydrazinyl)uracil with a glyoxal monohydrate.

Materials:

  • 6-(hydrazinyl)uracil derivative (1.0 eq)

  • Substituted glyoxal monohydrate (1.1 eq)

  • 1,2-dichloroethane (or another suitable solvent)

Procedure:

  • A suspension of the 6-(hydrazinyl)uracil derivative in 1,2-dichloroethane is brought to reflux.

  • The substituted glyoxal monohydrate is added to the refluxing suspension.

  • The reaction mixture is maintained at reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid residue is triturated with a suitable solvent, such as hot ethanol, to induce crystallization.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to yield the desired pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione derivative.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 6-(hydrazinyl)uracil derivative reflux Suspend in 1,2-dichloroethane and heat to reflux start1->reflux start2 Substituted glyoxal monohydrate add Add glyoxal monohydrate start2->add reflux->add monitor Monitor by TLC add->monitor cool Cool reaction mixture monitor->cool concentrate Concentrate under reduced pressure cool->concentrate triturate Triturate with hot ethanol concentrate->triturate filter Filter and wash with cold ethanol triturate->filter dry Dry the solid product filter->dry end_product Pyrimido[4,5-c]pyridazine derivative dry->end_product

Caption: General workflow for the synthesis of a pyrimido[4,5-c]pyridazine derivative.

Biological Activity of Pyrimido[4,5-d]pyridazine Derivatives

Derivatives of the pyrimido[4,5-d]pyridazine scaffold have emerged as potent inhibitors of several key biological targets, demonstrating potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Bruton's Tyrosine Kinase (BTK) Inhibition

Certain derivatives of the isomeric pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK is implicated in various B-cell malignancies.

Quantitative Data for BTK Inhibitors:

CompoundTargetIC₅₀ (nM)Cell Line (Proliferation Assay)
Derivative 17BTK1.2Ramos, TMD8
Derivative 18BTK0.8Ramos, TMD8
Ibrutinib (Reference)BTK0.6Not specified

Data sourced from a study on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives.[1]

BTK Signaling Pathway:

BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, leading to B-cell proliferation and survival. Inhibitors based on the pyrimido[4,5-d]pyridazine scaffold can block the kinase activity of BTK, thereby interrupting this signaling pathway.

BTK_Pathway antigen Antigen bcr B-Cell Receptor (BCR) antigen->bcr lyn_syk Lyn/Syk Kinases bcr->lyn_syk activates btk BTK lyn_syk->btk phosphorylates & activates plcg2 PLCγ2 btk->plcg2 phosphorylates downstream Downstream Signaling (e.g., NF-κB activation) plcg2->downstream response B-Cell Proliferation & Survival downstream->response inhibitor Pyrimido[4,5-d]pyridazine Derivative inhibitor->btk inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Dihydropteroate Synthase (DHPS) Inhibition

Derivatives of the related pyrimido[4,5-c]pyridazine scaffold have been investigated as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. As this pathway is absent in humans, DHPS is an attractive target for the development of novel antibacterial agents.

DHPS Folate Biosynthesis Pathway:

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a critical step in the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids. Pyrimido[4,5-c]pyridazine-based inhibitors can act as competitive inhibitors of DHPS, blocking the folate pathway and thus inhibiting bacterial growth.

DHPS_Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhppp Dihydropterin Pyrophosphate (DHPPP) dhppp->dhps dhp 7,8-Dihydropteroate dhps->dhp catalyzes dhf Dihydrofolate (DHF) dhp->dhf Dihydrofolate Synthase thf Tetrahydrofolate (THF) dhf->thf Dihydrofolate Reductase biosynthesis Nucleotide & Amino Acid Biosynthesis thf->biosynthesis inhibitor Pyrimido[4,5-c]pyridazine Derivative inhibitor->dhps inhibits

Caption: The bacterial folate biosynthesis pathway highlighting the role of DHPS.

Experimental Protocols for Biological Assays

Protocol for BTK Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against BTK using a luminescence-based assay that quantifies ADP production.

Principle: The kinase activity is measured by the amount of ADP produced, which is converted to ATP. The newly generated ATP is then used by a luciferase to produce a luminescent signal that is proportional to the BTK activity.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., a suitable peptide)

  • ATP

  • Test compound (e.g., a pyrimido[4,5-d]pyridazine derivative)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a 384-well plate, add the BTK enzyme and the test compound dilutions (or vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature for compound binding.

  • Initiate Kinase Reaction: Add a solution containing the BTK substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the BTK activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for DHPS Enzymatic Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure the inhibitory effect of compounds on DHPS activity.

Principle: This is a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[2]

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • Test compound

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reagent Preparation:

    • Prepare a substrate mix containing PABA and DHPPP in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

    • Prepare a cofactor solution of NADPH in the assay buffer.

  • Assay Execution:

    • Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of the microplate.

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate Reaction: Add 20 µL of the substrate mix to each well to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) using the microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the control (DMSO) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

A Technical Guide to Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione and its structurally related analogs. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity

IUPAC Name: The formal IUPAC name for the core structure is this compound.

Synonyms: While no common synonyms are widely documented for this specific molecule, it can be referred to by its CAS Number.

CAS Number: 17257-96-4[1][2]

Molecular Formula: C₆H₄N₄O₂[1]

Molecular Weight: 164.12 g/mol [1]

Introduction to the Pyrimido[4,5-d]pyridazine Scaffold

The pyrimido[4,5-d]pyridazine ring system is a fused heterocyclic structure composed of a pyrimidine ring fused to a pyridazine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids. This similarity allows compounds based on this scaffold to interact with a wide range of biological targets. Derivatives of the broader pyrimido[4,5-d]pyrimidine class have demonstrated a wide array of pharmacological activities, including but not limited to diuretic, antimicrobial, antifolate, anti-inflammatory, and anticancer effects.

Synthesis Strategies

A plausible synthetic approach could involve the cyclization of a suitably substituted pyrimidine precursor. For instance, a common strategy for creating fused pyrimidine rings is to start with a 6-aminouracil derivative. A key step would likely be a hydrazine-induced cyclization to form the fused pyridazine ring.

A generalized synthetic workflow for related compounds is depicted below.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A Substituted 6-aminouracil C Condensation and Intramolecular Cyclization A->C B Cyclizing Agent (e.g., Hydrazine derivative) B->C D Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Core C->D Formation of fused ring

Caption: Generalized workflow for the synthesis of a fused pyrimidopyridazine core.

Potential Biological Activities and Therapeutic Targets

Direct experimental data on the biological activity of this compound is limited in the public domain. However, based on the activities of closely related analogs, this scaffold holds promise for several therapeutic applications.

Kinase Inhibition

Derivatives of the structurally similar pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK).[3] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in various B-cell malignancies.[3] The inhibition of this pathway is a validated therapeutic strategy.

The BCR signaling cascade leading to cell proliferation and survival is illustrated below.

BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling BTK->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-dione Derivatives Inhibitor->BTK inhibits

Caption: Inhibition of the BTK signaling pathway by pyrimido[4,5-d]pyrimidine analogs.

Antimicrobial and Antifungal Activity

The broader class of pyridazinone derivatives has been investigated for a variety of biological activities.[4] Specifically, pyrimido[4,5-c]pyridazine-based inhibitors have been designed to target Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[5] Furthermore, hybrids of pyrimido[4,5-d]pyridazinone and N-acylhydrazones have demonstrated significant antifungal activity, particularly against Paracoccidioides brasiliensis and Candida species.[6]

Anti-inflammatory Activity

Novel pyrido[2,3-d]pyridazine-2,8-dione derivatives, which share a fused pyridazine ring, have been synthesized and evaluated as potential anti-inflammatory agents through the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[7][8]

Quantitative Data from Related Analogs

The following table summarizes the biological activity data for derivatives that are structurally related to this compound. It is important to note that these data are not for the title compound itself but for its analogs, providing an indication of the potential potency of this chemical class.

Compound ClassTargetAssayActivity MetricValueReference
Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-dione DerivativesBruton's Tyrosine Kinase (BTK)Enzymatic InhibitionIC₅₀0.8 - 1.2 nM[3]
Pyrimido[4,5-d]pyridazinone -N-acylhydrazone HybridsP. brasiliensisAntifungal SusceptibilityMIC0.125 - 64 µg/mL[6]

Experimental Protocols for Analog Synthesis and Evaluation

Detailed experimental procedures for the synthesis and biological evaluation of specific this compound derivatives are not extensively published. However, methodologies for related compounds can be adapted.

General Synthesis of Substituted Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones

A reported synthesis involves the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl or alkyl glyoxal monohydrates. The glyoxal monohydrates can be obtained through the selenium dioxide oxidation of the corresponding methyl ketones.[9]

In Vitro Kinase Inhibition Assay (BTK)

The inhibitory activity of pyrimido[4,5-d]pyrimidine derivatives against BTK can be assessed using an in vitro enzymatic assay.[3] This typically involves incubating the kinase enzyme with the test compound and a substrate (e.g., a fluorescently labeled peptide) in the presence of ATP. The extent of substrate phosphorylation is then quantified, often by measuring fluorescence, to determine the inhibitory potency (IC₅₀) of the compound.

An illustrative workflow for an in vitro kinase assay is presented below.

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Kinase Enzyme (e.g., BTK) D Incubation A->D B Test Compound B->D C Substrate & ATP C->D E Quantify Phosphorylation D->E F Calculate IC50 E->F

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While direct biological data for the parent compound is scarce, the demonstrated activities of its close analogs, particularly in the areas of kinase inhibition and antimicrobial effects, highlight the potential of this chemical class. Further synthesis and biological evaluation of a diverse library of derivatives are warranted to fully explore the therapeutic utility of this scaffold.

References

The Ascendancy of Pyrimidopyridazines: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidopyridazine scaffold, a fused heterocyclic system incorporating both pyrimidine and pyridazine rings, has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse pharmacological profile. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of pyrimidopyridazine compounds. It further delves into their significant biological activities, with a focus on their mechanisms of action and the signaling pathways they modulate. Detailed experimental protocols for seminal syntheses and key biological assays are provided to facilitate further research and development in this promising area of drug discovery.

Discovery and Historical Development

The history of pyrimidopyridazines is intertwined with the broader exploration of fused diazine heterocycles. While the parent pyridazine ring was first synthesized in the late 19th century, the systematic investigation of fused pyrimidopyridazine systems gained momentum in the mid-20th century.

A pivotal moment in the history of this class of compounds was the work of L. Di Stefano and R.N. Castle in 1968, which described the synthesis of a pyrimido[4,5-d]pyridazine , among other related heterocyclic systems.[1] This work laid a foundational stone for the exploration of this particular isomer. Early synthetic efforts were often extensions of established methods for constructing bicyclic heterocyclic systems, such as the Widman-Stoermer synthesis, which was one of the earliest procedures used to create pyrido[3,4-c]pyridazines.[2]

The initial biological interest in these compounds was often driven by their analogy to purines and pteridines, suggesting potential as antimetabolites for cancer and infectious disease research. Over the decades, the therapeutic potential of pyrimidopyridazines has expanded dramatically, with derivatives showing a wide range of activities including antihypertensive, anti-inflammatory, antiviral, and anticancer properties. A notable example of a clinically approved drug featuring a related pyridopyridazine core is Endralazine, a vasodilator.[3]

Key Synthetic Methodologies

The synthesis of the pyrimidopyridazine core and its derivatives has evolved significantly over time, with numerous strategies developed to access the different isomeric forms and to introduce diverse substituents.

Synthesis of the Pyrimido[4,5-d]pyridazine Core

One of the earliest and most fundamental approaches to the pyrimido[4,5-d]pyridazine scaffold involves the cyclization of a suitably substituted pyrimidine precursor. A key intermediate in many of these syntheses is a 4,5-disubstituted pyrimidine.

This protocol outlines a general approach for the synthesis of a substituted pyrimido[4,5-d]pyridazine from a 4-amino-5-cyanopyrimidine precursor.

Step 1: Synthesis of 4-amino-5-cyanopyrimidine

A mixture of malononitrile (10 mmol) and formamidine acetate (12 mmol) in 50 mL of anhydrous ethanol is refluxed for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-amino-5-cyanopyrimidine.

Step 2: Synthesis of the Pyrimido[4,5-d]pyridazine Ring

The 4-amino-5-cyanopyrimidine (5 mmol) is suspended in 30 mL of formamide and heated to 150°C. Hydrazine hydrate (10 mmol) is added dropwise over 30 minutes. The reaction mixture is maintained at 150°C for an additional 2 hours. After cooling, the mixture is poured into 100 mL of ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pyrimido[4,5-d]pyridazine product.

Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

The synthesis of pyrimido[4,5-c]pyridazines often starts from a substituted pyrimidine with functional groups at the 4 and 5 positions that can be elaborated into the pyridazine ring. A common strategy involves the use of a 4-chloro-5-substituted pyrimidine.

This protocol is adapted from a modern synthetic route to a novel class of bi- and tri-cyclic pyridazine derivatives.

Step 1: Synthesis of the Ketone Intermediate

To a solution of 4-chloro-5-methyl-2-(methylthio)pyrimidine (10 mmol) in anhydrous THF (50 mL) at -78°C under a nitrogen atmosphere, is added a solution of lithium diisopropylamide (LDA) (11 mmol) in THF. The mixture is stirred for 1 hour at -78°C. Methyl-2-chlorobenzoate (12 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the ketone intermediate.

Step 2: Formation of the Pyridazine Ring

The ketone intermediate (5 mmol) is dissolved in ethanol (30 mL), and hydrazine hydrate (10 mmol) is added. The mixture is refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-(2-chlorophenyl)-7-(methylthio)pyrimido[4,5-c]pyridazine.

Step 3: Aromatic Nucleophilic Substitution

The 3-(2-chlorophenyl)-7-(methylthio)pyrimido[4,5-c]pyridazine (2 mmol) and aniline (4 mmol) are heated in a sealed tube at 180°C for 8 hours. After cooling, the reaction mixture is purified by column chromatography to yield the final 3-(2-chlorophenyl)-7-anilino-pyrimido[4,5-c]pyridazine product.

Biological Activities and Mechanisms of Action

Pyrimidopyridazine derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of enzymes and receptors implicated in human diseases.

Anticancer Activity

A significant area of research for pyrimidopyridazines is in oncology. Numerous derivatives have been developed as inhibitors of key signaling proteins that drive cancer cell proliferation and survival.

Many pyrimidopyridazine compounds have been designed as ATP-competitive inhibitors of protein kinases. For example, derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

Table 1: Quantitative Data for Representative Pyrimidopyridazine Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
PD-0332991 (Palbociclib) CDK4/CDK611 / 15[1]
Compound 7x CDK4/ARK5~30-100 (cell apoptosis)[4]
Compound 1a Lck3200[3]
Compound 2 Lck47[3]

// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; CyclinD [label="Cyclin D", fillcolor="#FBBC05"]; CDK46 [label="CDK4/6", fillcolor="#FBBC05"]; Rb [label="Rb", fillcolor="#F1F3F4"]; E2F [label="E2F", fillcolor="#F1F3F4"]; G1_S_Transition [label="G1-S Phase Transition\n(Cell Cycle Progression)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Palbociclib [label="Palbociclib\n(Pyrimidopyrimidine)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> Ras; Ras -> Raf -> MEK -> ERK; ERK -> CyclinD [label="Upregulates"]; CyclinD -> CDK46 [label="Activates"]; CDK46 -> Rb [label="Phosphorylates &\nInactivates"]; Rb -> E2F [arrowhead=tee, label="Inhibits"]; E2F -> G1_S_Transition [label="Promotes"]; Palbociclib -> CDK46 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } . Caption: Inhibition of the CDK4/6-Cyclin D complex by Palbociclib.

The structural similarity of pyrimidopyrimidines to folic acid has led to their investigation as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[1] Inhibition of DHFR disrupts the supply of nucleotides, thereby halting cell proliferation, a key strategy in cancer chemotherapy.

// Nodes DHF [label="Dihydrofolate (DHF)", fillcolor="#F1F3F4"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#F1F3F4"]; Nucleotide_Synthesis [label="Nucleotide Synthesis\n(dUMP -> dTMP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Synthesis [label="DNA Synthesis &\nCell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridopyrimidine [label="Pyridopyrimidine\nInhibitor", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DHF -> DHFR; DHFR -> THF; THF -> Nucleotide_Synthesis; Nucleotide_Synthesis -> DNA_Synthesis; Pyridopyrimidine -> DHFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } . Caption: Mechanism of action of DHFR-inhibiting pyrimidopyrimidines.

Antimicrobial Activity

Pyrimido[4,5-c]pyridazine-based compounds have been developed as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.[2][5] By targeting the pterin binding site of DHPS, these compounds disrupt the production of folic acid, which is essential for bacterial survival.

Table 2: Quantitative Data for Representative Pyrimido[4,5-c]pyridazine DHPS Inhibitors

Compound IDTarget OrganismKD (nM) for EcDHPSCellular Accumulation (µM) in E. coliReference
1578 E. coli1.591.84[6]
4366 E. coli3.23-[5]
4721 E. coli1.53-[5]

// Nodes Pterin [label="Pterin Precursor", fillcolor="#F1F3F4"]; pABA [label="p-Aminobenzoic Acid\n(pABA)", fillcolor="#F1F3F4"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropteroate [label="7,8-Dihydropteroate", fillcolor="#F1F3F4"]; Folate_Pathway [label="Folate Biosynthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bacterial_Growth [label="Bacterial Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidopyridazine [label="Pyrimido[4,5-c]pyridazine\nInhibitor", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pterin -> DHPS; pABA -> DHPS; DHPS -> Dihydropteroate; Dihydropteroate -> Folate_Pathway; Folate_Pathway -> Bacterial_Growth; Pyrimidopyridazine -> DHPS [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits pterin binding"]; } . Caption: Inhibition of bacterial DHPS by pyrimido[4,5-c]pyridazines.

Other Biological Activities

The versatility of the pyrimidopyridazine scaffold is further highlighted by its activity against a range of other targets, including:

  • GABAA Receptor Modulation: Certain pyrido[2,3-d]pyridazines act as selective ligands for GABAA receptors, suggesting potential applications in treating central nervous system disorders like anxiety and schizophrenia.[3]

  • Anti-inflammatory Activity: Some derivatives have been patented for their ability to treat protein kinase-mediated inflammation, such as in rheumatoid arthritis, by targeting kinases like p38.[3]

  • Antiviral Activity: The structural similarity to purines has led to the development of pyrimidopyridazine-based compounds with antiviral properties, for instance, as inhibitors of the HCV NS5A protein.

Conclusion and Future Perspectives

The journey of pyrimidopyridazine compounds from their initial synthesis to their current status as promising therapeutic agents is a testament to the power of heterocyclic chemistry in drug discovery. The scaffold's versatility has allowed for the development of potent and selective modulators of a wide range of biological targets. The historical and synthetic overview provided in this guide highlights the key milestones in the field. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers aiming to build upon this rich history.

Future research in this area will likely focus on several key aspects: the development of more efficient and stereoselective synthetic routes, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The continued application of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidopyridazine-based therapeutics. The rich chemical space offered by this scaffold ensures that it will remain a fertile ground for innovation in medicinal chemistry for years to come.

References

An In-Depth Technical Guide to the Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione Scaffold: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique arrangement of nitrogen atoms and carbonyl functionalities provides a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, known biological activities, and future potential of this scaffold, with a focus on providing actionable data and methodologies for researchers in drug discovery and development.

Core Structure and Chemical Properties

The fundamental structure of the scaffold is a pyrimidine ring fused with a pyridazine ring, featuring two carbonyl groups at positions 2 and 4. The tautomeric nature of the dione functionality, along with the presence of multiple nitrogen atoms, allows for a variety of intermolecular interactions, making it an attractive framework for designing enzyme inhibitors and receptor modulators.

Chemical Name: this compound

Synthesis of the Pyrimido[4,5-d]pyridazine Scaffold

While a definitive, universally adopted synthetic protocol for the unsubstituted this compound is not extensively documented in readily available literature, synthetic strategies for closely related isomers, such as pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, provide a strong foundation for its synthesis. A plausible and adaptable synthetic approach is outlined below, based on established methodologies for analogous heterocyclic systems.

General Synthetic Strategy

A common and effective method for the construction of fused pyrimidine ring systems involves the condensation of a suitably functionalized pyrimidine precursor with a hydrazine derivative. For the synthesis of 3-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a known subclass of 4-deazatoxoflavins, the reaction of 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates has been reported.[1] This approach can be adapted for the synthesis of the this compound core.

The following diagram illustrates a generalized synthetic workflow for the preparation of substituted pyrimido[4,5-d]pyridazine-2,4(1H,3H)-diones.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Functionalized Pyrimidine reaction Condensation/Cyclization start1->reaction start2 Hydrazine Derivative start2->reaction product Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Derivative reaction->product

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol (Adapted from Isomer Synthesis)

The following protocol is an adapted procedure based on the synthesis of the isomeric pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione.[1] Researchers should note that optimization of reaction conditions will be necessary for the synthesis of the target this compound.

Synthesis of 3-Substituted Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones

  • Starting Materials: 6-(Hydrazinyl)uracil derivative, appropriate glyoxal monohydrate.

  • Reaction Conditions: To a refluxing suspension of the 6-(hydrazinyl)uracil derivative (0.5 mmol) in a suitable solvent such as 1,2-dichloroethane (2 mL), the corresponding glyoxal monohydrate (0.55 mmol) is added.[1]

  • Reaction Monitoring and Workup: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated to a solid residue.[1]

  • Purification: The crude product is purified by trituration in a suitable solvent like hot ethanol, followed by collection of the solid product by filtration.[1]

Biological Activities and Therapeutic Potential

Derivatives of the pyrimido-pyridazine and related fused pyrimidine scaffolds have demonstrated a wide range of biological activities, suggesting significant therapeutic potential. The primary areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The pyrimido-pyridazine core and its analogs have been explored as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

A prominent mechanism of anticancer activity for related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives is the inhibition of Bruton's tyrosine kinase (BTK).[2][3] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies.[3] Inhibition of BTK can lead to decreased proliferation and increased apoptosis in cancer cells.

The following diagram illustrates the proposed signaling pathway and the point of intervention for pyrimido[4,5-d]pyrimidine-based BTK inhibitors.

G BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-dione Derivative Inhibitor->BTK Inhibits

Caption: Proposed mechanism of action for Pyrimido[4,5-d]pyrimidine derivatives as BTK inhibitors.

Table 1: Anticancer Activity of Pyrimido[4,5-b]quinoline Derivatives (Related Scaffold)

CompoundCancer Cell LineIC50 (µM)Reference
5b MCF-71.67[4]

Note: Data for the exact this compound scaffold is limited in the reviewed literature. The data presented here is for a closely related structural analog to indicate potential activity.

Derivatives of the broader pyrimido[4,5-b]quinoline class have also been investigated as inhibitors of other kinases and as agents that induce apoptosis and cell cycle arrest.[4][5][6][7]

Antimicrobial Activity

The pyrimido-pyridazine scaffold has also shown promise as a source of novel antimicrobial agents.

A key mechanism of antimicrobial action for pyrimido[4,5-c]pyridazine-based inhibitors is the targeting of dihydropteroate synthase (DHPS).[8] DHPS is a critical enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[8] Inhibition of DHPS disrupts this pathway, leading to bacterial cell death.

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of pyrimido[4,5-c]pyridazine derivatives.

G Pterin Pterin Precursor DHPS Dihydropteroate Synthase (DHPS) Pterin->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Folate Folate Synthesis Dihydropteroate->Folate Inhibitor Pyrimido[4,5-c]pyridazine Derivative Inhibitor->DHPS Inhibits

Caption: Mechanism of DHPS inhibition by Pyrimido[4,5-c]pyridazine derivatives.

Table 2: Antimicrobial Activity of Pyrimido-pyridazine and Related Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Alcohol 1186 E. coli50[8]
Compound 1749 E. coli25[8]
Compound IIIa S. pyogenes, E. coli- (Excellent Activity)[9]
Compound IIId S. aureus, P. aeruginosa- (Very Good Activity)[9]

Note: MIC values are presented as reported in the literature. A lower MIC value indicates greater antimicrobial activity.

Future Directions and Conclusion

The this compound scaffold and its closely related isomers represent a promising area for drug discovery. The synthetic accessibility and the diverse range of biological activities make this core an attractive starting point for the development of new therapeutics.

Future research should focus on:

  • Developing and optimizing synthetic routes to the specific this compound core to enable the generation of diverse chemical libraries.

  • Conducting extensive biological screening of these derivatives against a wider range of therapeutic targets, including various kinases, microbial enzymes, and other disease-related proteins.

  • Elucidating the specific mechanisms of action for active compounds to guide further structure-activity relationship (SAR) studies and lead optimization.

  • Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy and safety.

References

An In-depth Technical Guide on the Tautomerism and Isomeric Forms of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione, a key heterocyclic scaffold, presents significant opportunities in medicinal chemistry. A critical and often under-explored aspect of its molecular character is the existence of various tautomeric and isomeric forms. These structural variations can profoundly influence the compound's physicochemical properties, including solubility, stability, and, most importantly, its biological activity and interaction with therapeutic targets. This technical guide provides a comprehensive overview of the potential tautomeric and isomeric landscapes of this compound. Due to the limited direct experimental and computational data available for this specific molecule, this guide draws upon established principles and data from analogous heterocyclic systems to provide a foundational understanding and a framework for future research. We will explore the likely tautomeric equilibria, discuss the isomeric possibilities, and present hypothetical experimental and computational workflows for their investigation.

Introduction to the Tautomerism and Isomerism of this compound

The structure of this compound features a fused pyrimidine and pyridazine ring system with two carbonyl groups. This arrangement allows for several potential tautomeric forms, primarily lactam-lactim and keto-enol tautomerism. The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the presence of substituents.

Furthermore, the Pyrimido[4,5-d]pyridazine core can exist in different isomeric forms based on the fusion of the pyrimidine and pyridazine rings. The main isomers include:

  • Pyrimido[4,5-d]pyridazine: The focus of this guide.

  • Pyrimido[4,5-c]pyridazine: Where the pyridazine ring is fused to the 'c' face of the pyrimidine.

  • Pyrimido[5,4-c]pyridazine: Another possible arrangement of the fused rings.

Understanding the predominant tautomeric and isomeric forms is crucial for rational drug design, as different forms can exhibit distinct biological activities and pharmacokinetic profiles.

Potential Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound is the lactam-lactim tautomerism, involving the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen. Additionally, keto-enol tautomerism of the carbonyl groups can occur. The principal tautomeric forms are depicted below.

Tautomers cluster_0 Lactam-Lactam Tautomerism cluster_1 Keto-Enol Tautomerism T1 This compound (Diketone/Lactam) T2 2-Hydroxy-4-oxo-3,4-dihydropyrimido[4,5-d]pyridazin-1(2H)-one (Enol-ketone/Lactim) T1->T2 K₁ T2->T1 K₋₁ T3 2,4-Dihydroxypyrimido[4,5-d]pyridazine (Dienol/Bis-lactim) T2->T3 K₂ T3->T2 K₋₂ T4 This compound (Diketone) T5 4-Hydroxy-2-oxo-1,2-dihydropyrimido[4,5-d]pyridazin-3(4H)-one (Enol-ketone) T4->T5 K₃ T5->T4 K₋₃

Figure 1: Potential Tautomeric Equilibria for this compound.

Isomeric Forms of Pyrimido-pyridazine-diones

The fusion of the pyrimidine and pyridazine rings can result in several constitutional isomers. The specific arrangement of the nitrogen atoms in the six-membered rings dictates the overall electronic distribution and chemical reactivity of the scaffold.

Isomers cluster_isomers Isomers of Pyrimido-pyridazine-dione Pyrimido[4,5-d]pyridazine Pyrimido[4,5-d]pyridazine Pyrimido[4,5-c]pyridazine Pyrimido[4,5-c]pyridazine Pyrimido[5,4-c]pyridazine Pyrimido[5,4-c]pyridazine Pyrimido[4,5-b]pyrazine Pyrimido[4,5-b]pyrazine

Figure 2: Key Isomeric Scaffolds of Fused Pyrimidine-Dinitrogen Heterocycles.

Quantitative Data from Analogous Systems

Table 1: Tautomeric Preference in an Analogous Pyrimido[4,5-c]pyridazine System[1]

CompoundSolventPredominant TautomerMethod of Determination
3-Arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dionesDMSO-d6Lactam (Diketone)¹H and ¹³C NMR Spectroscopy
3-Aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazin-5-onesDMSO-d6Lactam and Lactim mixture¹H and ¹³C NMR Spectroscopy

Note: The presence of a thione group in the second entry alters the electronic properties and influences the tautomeric equilibrium.

Proposed Experimental Protocols for Tautomer and Isomer Investigation

To rigorously characterize the tautomeric and isomeric forms of this compound, a combination of spectroscopic and computational methods is recommended.

Synthesis and Isolation

A potential synthetic route to this compound could involve the condensation of a suitably substituted pyrimidine precursor with a hydrazine derivative. Purification would likely be achieved through recrystallization or column chromatography. The synthesis of specific isomers would require careful selection of starting materials with the desired regiochemistry.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of protons and carbons, particularly those near the tautomerizable protons and carbonyl/enol groups, will be distinct for each form. Variable temperature NMR studies can provide information on the dynamics of the tautomeric equilibrium.

  • Infrared (IR) Spectroscopy: The IR spectrum can help identify the predominant tautomer by the presence of characteristic C=O (lactam) or O-H (lactim/enol) stretching frequencies.

  • UV-Vis Spectroscopy: Different tautomers will have distinct electronic transitions, leading to different absorption maxima in the UV-Vis spectrum. This can be used to study the effect of solvent polarity on the tautomeric equilibrium.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of the tautomeric form present in the solid state.

Proposed Experimental Workflow

Workflow cluster_workflow Experimental Workflow for Tautomer Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Purification->NMR IR_UV IR and UV-Vis Spectroscopy Purification->IR_UV XRay X-ray Crystallography Purification->XRay Data_Analysis Data Analysis and Tautomer Identification NMR->Data_Analysis IR_UV->Data_Analysis XRay->Data_Analysis Computational_Workflow cluster_comp_workflow Computational Workflow for Tautomer Stability Analysis Structure_Generation Generate 3D Structures of all Tautomers and Isomers Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP) Structure_Generation->Geometry_Optimization Solvation_Modeling Incorporate Solvent Effects (e.g., PCM) Geometry_Optimization->Solvation_Modeling Spectra_Prediction Predict Spectroscopic Properties (NMR, IR) Geometry_Optimization->Spectra_Prediction Energy_Calculation Calculate Gibbs Free Energies Solvation_Modeling->Energy_Calculation Population_Analysis Predict Relative Populations (Boltzmann Distribution) Energy_Calculation->Population_Analysis Comparison Compare with Experimental Data Population_Analysis->Comparison Spectra_Prediction->Comparison

References

The Discovery and Development of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Derivatives and analogs of this heterocyclic system have shown promising activity against a range of biological targets, particularly protein kinases implicated in cancer and autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their potential as kinase inhibitors and anticancer agents.

Introduction to Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-diones

The this compound scaffold is a fused heterocyclic system that has attracted considerable interest from medicinal chemists. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly ATP-competitive kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of the pyrimido[4,5-d]pyridazine core and its derivatives can be achieved through several synthetic routes. A common strategy involves the condensation of a substituted 6-hydrazinyluracil with a 1,2-dicarbonyl compound. The specific substituents on both reactants can be varied to generate a diverse library of analogs.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 3-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a closely related analog, which can be adapted for the synthesis of the target scaffold.[1]

Step 1: Synthesis of Phenyl/Alkyl Glyoxal Monohydrates

  • Dissolve the corresponding phenyl/alkyl methyl ketone (1.5 mmol) in 3 mL of p-dioxane and 120 µL of H₂O.

  • Add selenium dioxide (3.0 mmol, 2 equivalents).

  • Heat the mixture at reflux for 24–72 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • After cooling to 25 °C, filter the mixture through Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by SiO₂ flash chromatography (eluting with 0–20% ethyl acetate in hexanes) to yield the desired glyoxal monohydrate.

Step 2: Cyclization to form the Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Core

  • To a refluxing suspension of 6-(hydrazinyl)uracil (0.5 mmol) in 2 mL of 1,2-dichloroethane, add the phenylglyoxal monohydrate (0.55 mmol).

  • After 3 hours, add an additional 10 mg of the glyoxal monohydrate and continue heating for another 3 hours.

  • Concentrate the orange mixture to a solid residue.

  • Triturate the residue in hot ethanol.

  • Collect the solids by filtration, wash with ethanol, and dry to yield the final product.

Biological Activity and Therapeutic Potential

Derivatives of the pyrimido[4,5-d]pyridazine scaffold have demonstrated significant activity as inhibitors of several protein kinases, leading to their investigation as potential anticancer and anti-inflammatory agents.

Kinase Inhibition

A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2] Aberrant BCR signaling is a hallmark of various B-cell malignancies.

BTK_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_downstream Downstream Effectors BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB BTK->PLCg2 Phosphorylates Inhibitor Pyrimido[4,5-d]pyridazine Inhibitor Inhibitor->BTK

The rearranged during transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a driver in several types of cancer, including thyroid and lung cancers. Specific pyrimido[4,5-b]indole derivatives, structurally related to the core topic, have been identified as dual inhibitors of RET and TRKA.

RET_Signaling_Pathway cluster_receptor RET Receptor Complex cluster_pathways Downstream Signaling Cascades Ligand GDNF Family Ligand GFRa GFRα Ligand->GFRa RET RET Receptor GFRa->RET Dimerization & Autophosphorylation RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimido[4,5-d]pyridazine Analog Inhibitor->RET

Anticancer Activity

The inhibition of key signaling pathways by pyrimido[4,5-d]pyridazine derivatives translates into potent anticancer activity in various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Pyrimido[4,5-d]pyridazine Analogs

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
Compound 17 BTKRamosNot specified[2]
Compound 18 BTKRamosNot specified[2]
Compound 17 BTKTMD8Not specified[2]
Compound 18 BTKTMD8Not specified[2]

Note: Specific IC₅₀ values for cell proliferation were not provided in the abstract, but significant inhibition was reported.

Detailed Experimental Protocols for Biological Assays

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[3][4][5][6][7]

Kinase_Assay_Workflow Start Start Step1 1. Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Start->Step1 Step2 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP Step1->Step2 Step3 3. Incubate at RT for 40 min Step2->Step3 Step4 4. Add Kinase Detection Reagent: - Converts ADP to ATP - Generates luminescent signal Step3->Step4 Step5 5. Incubate at RT for 30-60 min Step4->Step5 Step6 6. Measure Luminescence Step5->Step6 End End Step6->End

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (Pyrimido[4,5-d]pyridazine derivatives)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

    • In a well of the microplate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.

    • Initiate the reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. The volume added should be equal to the volume of the kinase reaction.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction into ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of newly synthesized ATP. The volume added should be twice the initial kinase reaction volume.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The inhibitory effect of the test compounds is determined by the reduction in the luminescent signal compared to a vehicle control.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate medium supplemented with FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimido[4,5-d]pyridazine derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[12][13][14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each sample.

    • Analyze the stained cells by flow cytometry.

    • The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics, particularly in the field of oncology. The derivatives of this core structure have demonstrated potent inhibitory activity against key protein kinases involved in cancer cell proliferation and survival. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of new pyrimido[4,5-d]pyridazine-based compounds, facilitating further research and development in this exciting area of medicinal chemistry.

References

Methodological & Application

Spectroscopic and Synthetic Protocols for Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of the spectroscopic properties and a generalized synthetic protocol for the heterocyclic compound Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione . This fused pyrimidine system is a scaffold of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines and its potential as a pharmacophore. The data and protocols presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for such heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0br s1HN1-H
~10.5 - 11.5br s1HN3-H
~8.5 - 9.0d1HPyridazine C-H
~7.5 - 8.0d1HPyridazine C-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~160 - 165C4 (C=O)
~155 - 160C2 (C=O)
~145 - 155C4a, C8a (Bridgehead C)
~125 - 135Pyridazine C-H
~120 - 130Pyridazine C-H

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000Strong, BroadN-H Stretching
1720 - 1680StrongC=O Stretching (Amide I)
1650 - 1600MediumC=N Stretching
1600 - 1450Medium to StrongAromatic C=C Stretching

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/zIon
~164[M]⁺
~136[M-CO]⁺
~108[M-2CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following is a generalized protocol for the synthesis of the this compound scaffold. This procedure is based on common synthetic routes for analogous fused pyrimidine systems and may require optimization for the specific target compound.

Synthesis of this compound

This synthesis involves the condensation of a substituted pyrimidine with a hydrazine derivative, followed by cyclization.

Materials:

  • 4,5-diaminouracil

  • Glyoxal

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Step 1: Condensation Reaction. In a round-bottom flask, dissolve 4,5-diaminouracil (1 equivalent) in a suitable solvent such as ethanol.

  • Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the pyrimidine solution with stirring.

  • Acidify the reaction mixture with a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Purification. After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol and then water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to yield this compound.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the final characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 4,5-Diaminouracil + Glyoxal B Condensation & Cyclization A->B C Crude Product B->C D Recrystallization C->D E Pure Product D->E F NMR (1H, 13C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Melting Point E->I J Verified Structure

Caption: Synthetic and characterization workflow.

Potential Signaling Pathway Involvement

Derivatives of the Pyrimido[4,5-d]pyridazine core have been investigated for their potential as inhibitors of various protein kinases. A generalized signaling pathway that could be targeted by such compounds is the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial in B-cell development and activation.

Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Derivative Inhibitor->BTK

Caption: Potential inhibition of the BTK pathway.

Conclusion

The information provided in this document serves as a foundational guide for the synthesis and characterization of this compound. While experimental data for the parent compound is sparse, the outlined protocols and predicted spectroscopic data offer a valuable starting point for researchers. Further investigation is warranted to fully elucidate the properties and potential applications of this promising heterocyclic scaffold.

Application Notes: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives as Potent Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway. The aberrant activation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies. Consequently, BTK has emerged as a significant therapeutic target for the development of novel anticancer agents. This document provides detailed information and protocols for the application of a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent BTK inhibitors. Notably, compounds within this series have demonstrated strong enzymatic inhibition of BTK and significant anti-proliferative effects in B-cell lymphoma cell lines.[1][2]

Featured Compounds

Two lead compounds from the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione series, designated as Compound 17 and Compound 18 , have shown exceptional potency against BTK, comparable to the well-established BTK inhibitor, ibrutinib.[1][2]

Data Presentation

Table 1: In Vitro BTK and EGFR Inhibitory Activity
CompoundBTK IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/BTK)
Compound 17 1.2>1000>833
Compound 18 0.8Not ReportedNot Reported
Ibrutinib 0.65.08.3

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is derived from in vitro enzymatic assays.[1][2]

Table 2: Cellular Activity of Lead Compounds
CompoundCell LineAssayConcentrationEffect
Compound 17 Ramos (Burkitt's Lymphoma)ProliferationNot SpecifiedSignificant Inhibition
TMD8 (Diffuse Large B-Cell Lymphoma)ProliferationNot SpecifiedSignificant Inhibition
TMD8Cell Cycle1 µM75.4% Arrest in G1 Phase
Compound 18 RamosProliferationNot SpecifiedSignificant Inhibition
TMD8ProliferationNot SpecifiedSignificant Inhibition
TMD8Cell Cycle1 µM75.2% Arrest in G1 Phase

Cellular assays were conducted to determine the effect of the compounds on B-cell lymphoma cell lines.[1][2]

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG & IP3 PLCg2->DAG_IP3 Activation NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK Activation Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Inhibitor Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-dione Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis of Pyrimido[4,5-d]pyrimidine -2,4(1H,3H)-diones start->synthesis purification Purification & Characterization synthesis->purification enzymatic_assay BTK Enzymatic Assay (IC₅₀ Determination) purification->enzymatic_assay Test Compounds cell_culture Cell Culture (Ramos & TMD8) purification->cell_culture Test Compounds proliferation_assay Cell Proliferation Assay cell_culture->proliferation_assay cell_cycle_analysis Cell Cycle Analysis cell_culture->cell_cycle_analysis

Caption: Experimental Workflow.

Experimental Protocols

Note: The following protocols are generalized procedures based on standard laboratory techniques. For precise experimental details, it is recommended to consult the primary research article by Diao Y, et al. (Bioorg Med Chem. 2019 Aug 1;27(15):3390-3395).

Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

The synthesis of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted pyrimidine precursors. For the synthesis of the specific potent BTK inhibitors, Compounds 17 and 18, a multi-step synthesis is likely employed, starting from commercially available pyrimidine derivatives, followed by substitutions and cyclization to form the core structure, and subsequent modifications to introduce the desired functional groups.

In Vitro BTK Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of BTK by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds (Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a multi-well plate, add the BTK enzyme and the test compound dilutions.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of the test compounds on the proliferation of B-cell lymphoma cell lines.

Materials:

  • Ramos and TMD8 cell lines

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds

  • Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)

  • 96-well cell culture plates

Procedure:

  • Seed the Ramos or TMD8 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for an additional 72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Materials:

  • TMD8 cell line

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed TMD8 cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the test compounds at the desired concentration (e.g., 1 µM) for a specified time (e.g., 24-48 hours).

  • Harvest the cells by centrifugation and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).

References

Application Notes and Protocols: Pyrimido[4,5-d]pyridazine Derivatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-d]pyridazine scaffold and its related pyridazinone analogues have emerged as a promising class of compounds in the pursuit of novel anti-inflammatory agents. Research indicates that derivatives of this heterocyclic system exhibit significant potential in modulating key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. These compounds offer a valuable framework for the development of next-generation anti-inflammatory drugs with potentially improved efficacy and safety profiles.

This document provides a comprehensive overview of the application of pyrimido[4,5-d]pyridazine and related pyridazinone derivatives in anti-inflammatory research, including a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of various pyridazine and pyridazinone derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize the key quantitative data from published studies, focusing on their inhibitory activity against COX enzymes and their efficacy in animal models of inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazine Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundReference IC50 (µM)Reference SI
4c COX-20.26-Celecoxib0.35-
6b COX-20.186.33Indomethacin-0.50
5a COX-20.7716.70Celecoxib0.3537.03
5f COX-21.8913.38Indomethacin0.420.50
3d COX-20.067-Celecoxib--
3g COX-20.04411.51Celecoxib0.07411.78
6a COX-20.053-Indomethacin0.739-
7c COX-1-Dual Inhibitor---
7c COX-2-Dual Inhibitor---
5k COX-20.26695.75Celecoxib0.29398.70

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index (SI) is a ratio of the IC50 for COX-1 over COX-2, with higher values indicating greater selectivity for COX-2.[1][2][3][4][5][6]

Table 2: In Vitro Inhibition of Inflammatory Mediators by Pyridazinone Derivatives

CompoundMediatorCell LineInhibition (%)Concentration (µM)Reference CompoundReference Inhibition (%)
5a TNF-αRAW264.787-Celecoxib67
5a IL-6RAW264.776-Celecoxib81
5f TNF-αRAW264.735---
5f IL-6RAW264.732---
4ba PDE4B-6420Roflumilast75

TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6) are pro-inflammatory cytokines. PDE4B (Phosphodiesterase 4B) is an enzyme involved in the inflammatory response.[2][7]

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference CompoundReference Inhibition (%)
5j 50362.41Indomethacin32.33
5k 50354.89Indomethacin32.33
5m 50258.01--
7c -682Indomethacin-

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on the experimental descriptions found in the cited literature for the evaluation of anti-inflammatory compounds.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells. Include a control group with solvent only.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the production of prostaglandin F2α (PGF2α) using a colorimetric method as per the assay kit instructions. The absorbance is typically read at 405-420 nm.

  • Calculate the percentage of inhibition for each compound concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Calculate the COX-2 selectivity index by dividing the IC50 (COX-1) by the IC50 (COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of test compounds in an animal model.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specified dose (e.g., 50 mg/kg). The control group receives only the vehicle.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Protocol 3: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) in Cell Culture

Objective: To assess the effect of test compounds on the production of pro-inflammatory cytokines in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds and reference drug

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference drug for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines. Include an unstimulated control group.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

  • Calculate the IC50 values for the inhibition of TNF-α and IL-6 production.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow in the research of anti-inflammatory agents.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes (Upregulated at inflammation site) Physiological_Functions Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors COX-2 Selective Inhibitors (e.g., Pyridazinone derivatives) COX2_Inhibitors->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway.

Anti_Inflammatory_Drug_Discovery_Workflow Start Compound Synthesis (Pyrimido[4,5-d]pyridazine derivatives) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Cytokine_Assay Cytokine Production Assay (TNF-α, IL-6) In_Vitro_Screening->Cytokine_Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification Cytokine_Assay->Lead_Identification In_Vivo_Testing In Vivo Efficacy Testing Lead_Identification->In_Vivo_Testing Potent & Selective Compounds Paw_Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema_Model Toxicity_Studies Preclinical Toxicity Studies Paw_Edema_Model->Toxicity_Studies Efficacious Compounds Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials Safe Compounds

Caption: Drug Discovery Workflow for Anti-Inflammatory Agents.

References

Application Notes and Protocols: Antifungal Activity of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat the growing threat of fungal infections, heterocyclic compounds have emerged as a promising scaffold for drug design. Among these, derivatives of pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione have demonstrated significant antifungal potential. This document provides a detailed overview of the antifungal activity of this class of compounds, including quantitative data, experimental protocols for synthesis and evaluation, and a discussion of their potential mechanism of action.

Data Presentation: Antifungal Activity

The antifungal efficacy of various this compound derivatives and related structures has been evaluated against a range of pathogenic fungi. The data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), are summarized below for comparative analysis.

Table 1: Antifungal Activity of Pyrimido[4,5-d]pyridazinone-N-acylhydrazone Derivatives against Paracoccidioides brasiliensis and Candida spp. [1]

Compound IDRMIC (µg/mL) - P. brasiliensis (Pb18)MFC (µg/mL) - P. brasiliensis (Pb18)MIC (µg/mL) - Candida spp.
5aH0.1250.5>256
5f4-F12>256
5i4-NO₂816>256
5k3-NO₂6464>256
5m2-Cl12>256
5n3-Cl12>256

Note: Compound 5a also demonstrated a synergistic effect with amphotericin B.[1]

Table 2: Antifungal Activity of Related Pyridazinone and Pyrimidine Derivatives against Various Fungal Pathogens

Compound IDCore StructureFungal StrainMIC (µg/mL)Reference
IIIdPyridazinoneAspergillus nigerVery Good Activity[2]
IIIdPyridazinoneCandida albicansVery Good Activity[2]
D13Pyrimido[4,5-b]quinolineC. dubliniensis1-4 (MIC90)[3]
D13Pyrimido[4,5-b]quinolineC. albicans1-4 (MIC90)[3]
D13Pyrimido[4,5-b]quinolineC. tropicalis1-4 (MIC90)[3]
D13Pyrimido[4,5-b]quinolineC. neoformans1-4 (MIC90)[3]
3**Pyrimidine-2,4-dione-thiopyranC. albicans0.25[4]

*Qualitative data from the source. **3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione

Experimental Protocols

Detailed methodologies for the synthesis and antifungal evaluation of this compound derivatives are provided below.

Protocol 1: General Synthesis of Pyrimido[4,5-d]pyridazinone-N-acylhydrazone Derivatives[1]

This protocol outlines a general procedure for synthesizing the target compounds, which involves the reaction of a hydrazide intermediate with various aromatic aldehydes.

Workflow for Synthesis

reagent1 Hydrazide Intermediate reaction Reaction in Ethanol (Reflux) reagent1->reaction reagent2 Aromatic Aldehyde reagent2->reaction product Pyrimido[4,5-d]pyridazinone- N-acylhydrazone Derivative reaction->product start Prepare Fungal Inoculum (e.g., Candida albicans) prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds dispense Dispense Inoculum and Compounds into Microplate start->dispense prepare_compounds->dispense incubate Incubate at 35°C for 24-48h dispense->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic determine_mfc Determine MFC (Plate aliquots from clear wells onto agar plates) read_mic->determine_mfc end Record Results determine_mfc->end compound Pyrimido[4,5-d]pyridazine Derivative target1 Fungal Enzyme (e.g., Dihydropteroate Synthase) compound->target1 target2 Chitin Synthase compound->target2 pathway1 Folate Biosynthesis target1->pathway1 pathway2 Cell Wall Synthesis target2->pathway2 effect Fungal Cell Death or Growth Inhibition pathway1->effect pathway2->effect

References

Application Notes and Protocols: Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione for Kinase Inhibition Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against key kinases involved in cellular signaling pathways, particularly in the context of oncology and immunology. This document provides detailed application notes and protocols for the screening of this compound derivatives against Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.

Target Kinase: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays an indispensable role in the development, differentiation, and signaling of B-lymphocytes.[1] As a key mediator of the B-cell receptor (BCR) signaling pathway, aberrant BTK activity is implicated in the pathogenesis of various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases.[1][2] Consequently, BTK has become a prime therapeutic target for the development of novel inhibitors.

BCR Signaling Pathway

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of several kinases, including BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which in turn mobilizes calcium and activates transcription factors that govern B-cell proliferation, survival, and differentiation.[2][3]

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.

Quantitative Data: In Vitro Kinase Inhibition

A series of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been evaluated for their inhibitory activity against BTK. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzymatic assays.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 17 BTK1.2Ibrutinib0.6
Compound 18 BTK0.8Ibrutinib0.6

Data from: Diao, Y., et al. (2019). Bioorg Med Chem.[4]

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of BTK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., poly[Glu:Tyr] 4:1)

  • ATP

  • This compound test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to each well.

  • Add 2 µL of a solution containing the BTK enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the test compounds on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.

Materials:

  • Ramos or TMD8 B-cell lymphoma cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound test compounds dissolved in DMSO

  • 96-well clear-bottom plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed Ramos or TMD8 cells in a 96-well plate at a density of 10,000 cells per well.

  • Add serial dilutions of the test compounds to the wells. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Experimental Workflow: Kinase Inhibition Screening

The following diagram illustrates a typical workflow for screening a compound library for kinase inhibitors, from initial high-throughput screening to detailed characterization.

Kinase_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_output Output HTS High-Throughput Screening (Single Concentration) Dose_Response Dose-Response (IC50) HTS->Dose_Response Hit Identification Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Potent Hits Cell_Proliferation Cell Proliferation Assay Selectivity->Cell_Proliferation Selective Hits Target_Engagement Target Engagement Assay Cell_Proliferation->Target_Engagement Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot) Target_Engagement->Downstream_Signaling Lead_Compound Lead Compound Identification Downstream_Signaling->Lead_Compound Validated Hits Compound_Library Compound Library Compound_Library->HTS

Caption: A generalized workflow for kinase inhibitor screening and characterization.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. The protocols and data presented herein provide a framework for the screening and characterization of these compounds, with a particular focus on BTK. Further investigation into the selectivity profile and in vivo efficacy of lead compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione scaffold is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, planar structure and potential for diverse substitutions make it an attractive core for the design of novel therapeutic agents. This document provides an overview of the applications of this scaffold and its derivatives in drug discovery, with a focus on their anticancer, antifungal, and kinase inhibitory activities. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

I. Anticancer Activity

Derivatives of the this compound core have demonstrated promising cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8a A-549 (Lung Carcinoma)16.2Erlotinib6.53
8a PC-3 (Prostate Cancer)7.98Erlotinib11.05
8b A-549 (Lung Carcinoma)16Erlotinib6.53
8d A-549 (Lung Carcinoma)7.23Erlotinib6.53
8d PC-3 (Prostate Cancer)7.12Erlotinib11.05
9a PC-3 (Prostate Cancer)9.26Erlotinib11.05
6b A549 (Lung Carcinoma)3.65-Fluorouracil10.5
9 A549 (Lung Carcinoma)26.35-Fluorouracil10.5
5a A549 (Lung Carcinoma)26.85-Fluorouracil10.5
8 A549 (Lung Carcinoma)28.45-Fluorouracil10.5
Experimental Protocols: Anticancer Activity Assessment

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., A-549, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: EGFR Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer drugs.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimido[4,5-d]pyridazine derivatives.

II. Antifungal Activity

Certain derivatives of this compound have exhibited significant antifungal properties, particularly against pathogenic fungi like Paracoccidioides brasiliensis and Candida species. These compounds represent a promising new class of antifungal agents.

Data Presentation: Antifungal Activity

The table below presents the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of active pyrimido[4,5-d]pyridazinone-N-acylhydrazone derivatives.[4]

Compound IDFungusMIC (µg/mL)MFC (µg/mL)
5a P. brasiliensis (Pb18)0.1250.5
5f P. brasiliensis (Pb18)16>64
5i P. brasiliensis (Pb18)832
5k P. brasiliensis (Pb18)64>64
5m P. brasiliensis (Pb18)416
5n P. brasiliensis (Pb18)32>64
Experimental Protocols: Antifungal Susceptibility Testing

Protocol 2: Broth Microdilution Method for Antifungal Susceptibility

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against yeast and filamentous fungi.[5][6][7][8][9]

Materials:

  • This compound derivatives

  • Fungal strains (e.g., P. brasiliensis, Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in the 96-well plate using RPMI-1640 medium to a final volume of 100 µL per well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, until growth is visible in the control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

  • MFC Determination (Optional):

    • Subculture 10 µL from each well that shows no visible growth onto an agar plate.

    • Incubate the plates at 35°C until growth is seen in the control subculture.

    • The MFC is the lowest concentration that results in no fungal growth on the subculture plate.

Visualization: Antifungal Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of new antifungal agents.

Antifungal_Workflow A Synthesis of Pyrimido[4,5-d]pyridazine Derivatives B Primary Screening: Broth Microdilution Assay (MIC Determination) A->B C Hit Identification (Active Compounds) B->C D Secondary Screening: MFC Determination C->D E Toxicity Assays (e.g., against HeLa, Vero cells) C->E F Lead Optimization D->F E->F G In Vivo Studies F->G

Caption: A typical workflow for antifungal drug discovery.

III. Kinase Inhibition

The pyrimido[4,5-d]pyridazine scaffold has been explored for its potential to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and autoimmune disorders. One such target is Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.

Data Presentation: Kinase Inhibition

The following table shows the inhibitory activity of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives against Bruton's Tyrosine Kinase (BTK), a closely related scaffold that provides valuable structure-activity relationship insights.[5]

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
17 BTK1.2Ibrutinib0.6
18 BTK0.8Ibrutinib0.6
Experimental Protocols: Kinase Inhibition Assay

Protocol 3: In Vitro BTK Enzymatic Assay

This protocol describes a general method for determining the inhibitory activity of compounds against Bruton's Tyrosine Kinase (BTK) using a luminescence-based assay that measures ATP consumption.[10][11][12][13][14]

Materials:

  • This compound derivatives

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the BTK enzyme, the test compound dilution, and the kinase assay buffer.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP. The final ATP concentration should be close to the Km value for BTK.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the BTK activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization: BTK Signaling Pathway

The diagram below depicts a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.

BTK_Signaling_Pathway cluster_membrane B-cell Membrane BCR BCR Lyn Lyn BCR->Lyn Activates Antigen Antigen Antigen->BCR Binds Syk Syk Lyn->Syk Activates BTK BTK Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Activates IP3_DAG IP3 / DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation Inhibitor Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Derivative Inhibitor->BTK Inhibits Synthesis_Workflow A Starting Materials: Substituted Hydrazinyluracil & α-Ketoester B Condensation Reaction (e.g., Reflux in Ethanol) A->B C Reaction Monitoring (TLC) B->C D Work-up: - Cooling - Filtration/Evaporation C->D Reaction Complete E Purification: - Recrystallization - Column Chromatography D->E F Characterization: - NMR - Mass Spectrometry - IR Spectroscopy E->F G Pure Pyrimido[4,5-d]pyridazine Derivative F->G

References

Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, provides multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. This scaffold has been successfully employed in the development of potent and selective inhibitors for a range of therapeutic targets, demonstrating its versatility in drug discovery. These application notes provide an overview of the key therapeutic areas where this scaffold has shown promise, alongside detailed experimental protocols for the synthesis and evaluation of its derivatives.

Applications in Medicinal Chemistry

The this compound scaffold has been explored for its potential in several therapeutic areas, most notably in oncology and infectious diseases.

Bruton's Tyrosine Kinase (BTK) Inhibition

Derivatives of the related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Aberrant BCR signaling is a hallmark of various B-cell malignancies, making BTK an attractive target for cancer therapy.

A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated strong inhibitory activity against BTK in enzymatic assays. For instance, compounds 17 and 18 from a reported study displayed IC50 values of 1.2 nM and 0.8 nM, respectively, which are comparable to the approved BTK inhibitor ibrutinib (IC50 = 0.6 nM). Furthermore, these compounds exhibited significant anti-proliferative effects on B-cell lymphoma cell lines.

Table 1: BTK Inhibitory Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

CompoundTargetIC50 (nM)Cell LineCellular Activity
17 BTK1.2Ramos, TMD8Significant inhibition of proliferation; G1 phase arrest in TMD8 cells at 1 µM.
18 BTK0.8Ramos, TMD8Significant inhibition of proliferation; G1 phase arrest in TMD8 cells at 1 µM.
Ibrutinib BTK0.6--
Dihydropteroate Synthase (DHPS) Inhibition

The pyrimido[4,5-c]pyridazine scaffold has been investigated as an inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. Inhibition of DHPS disrupts the production of folic acid, which is essential for bacterial growth, making it a validated target for antibacterial agents.

Structure-based design efforts have led to the development of pyrimido[4,5-c]pyridazine derivatives with high affinity for the pterin-binding site of DHPS. While initial compounds showed a trade-off between high target affinity and poor cellular permeability, further optimization by modifying substituents has led to increased intracellular accumulation and improved whole-cell target engagement. For example, compound 1578, a pyrimido[4,5-c]pyridazine derivative, exhibited a strong binding affinity to E. coli DHPS with a dissociation constant (Kd) of 1.59 nM.

Table 2: DHPS Inhibitory Activity of Pyrimido[4,5-c]pyridazine Derivatives

CompoundTargetKd (nM)EC50 (µM)
1578 E. coli DHPS1.59>200
398 E. coli DHPS3.52.54
Phosphodiesterase 5 (PDE5) Inhibition

The fused pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one scaffold has been explored for the development of potent and selective inhibitors of phosphodiesterase 5 (PDE5). PDE5 is a key enzyme in the cGMP signaling pathway and its inhibition leads to smooth muscle relaxation, a mechanism exploited for the treatment of erectile dysfunction and pulmonary hypertension.

Several synthesized derivatives have shown low nanomolar IC50 values against PDE5. Notably, one compound from a study demonstrated an IC50 of 8.3 nM for PDE5 with high selectivity over PDE6, highlighting the potential of this scaffold for developing new PDE5 inhibitors with improved safety profiles.

Table 3: PDE5 Inhibitory Activity of Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one Derivatives

CompoundTargetIC50 (nM)Selectivity (vs. PDE6)
5r PDE58.3240-fold
Sildenafil PDE5--

Experimental Protocols

Synthesis of this compound Scaffold

A general and efficient method for the synthesis of the this compound scaffold involves the cyclization of a 6-aminouracil-5-carbohydrazide precursor. While a direct protocol for the parent scaffold is not explicitly detailed in the provided search results, a representative procedure can be constructed based on the synthesis of related derivatives.

Step 1: Synthesis of 6-Aminouracil

A common method for the synthesis of 6-aminouracil involves the condensation of ethyl cyanoacetate and urea in the presence of a base.

  • To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and urea.

  • Reflux the mixture for several hours.

  • After cooling, the precipitate is collected by filtration, washed with ethanol, and then dissolved in hot water.

  • Acidify the aqueous solution with acetic acid to precipitate 6-aminouracil.

  • Collect the product by filtration, wash with water, and dry.

Step 2: Synthesis of a Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Derivative (as a representative example)

This protocol describes the synthesis of a 3-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione from 3-methyl-6-(1-methylhydrazinyl) uracil and a phenylglyoxal monohydrate.

  • To a refluxing suspension of 3-methyl-6-(1-methylhydrazinyl)uracil (0.5 mmol) in 1,2-dichloroethane (2 mL), add the corresponding phenylglyoxal monohydrate (0.55 mmol).

  • Continue refluxing for 3-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Triturate the solid residue with hot ethanol.

  • Collect the solid product by filtration, wash with ethanol, and dry to yield the 3-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione.

G cluster_synthesis General Synthetic Workflow A 6-Aminouracil Derivative C Intermediate A->C B Hydrazine Derivative B->C E This compound Scaffold C->E D Glyoxal or α-Diketone D->E

Caption: General synthetic workflow for the pyrimido[4,5-d]pyridazine scaffold.

Biological Assays

1. Bruton's Tyrosine Kinase (BTK) Inhibition Assay (Enzymatic)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against BTK.

  • Materials: Recombinant human BTK enzyme, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the test compound, BTK enzyme, and the substrate in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (IC50) G->H

Caption: Workflow for a typical MTT cell viability assay.

Signaling Pathways

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in disease pathogenesis.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial component of the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation, differentiation, and survival. Inhibitors based on the pyrimido[4,5-d]pyridazine scaffold block the kinase activity of BTK, thereby interrupting this signaling cascade and inducing apoptosis in malignant B-cells.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor Pyrimido[4,5-d]pyridazine Inhibitor Inhibitor->BTK Inhibition

Caption: Inhibition of the BCR signaling pathway by BTK inhibitors.

cGMP Signaling Pathway in Smooth Muscle Relaxation

PDE5 inhibitors enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP). NO, released from endothelial cells, activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn converts GTP to cGMP. Increased levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and ultimately smooth muscle relaxation and vasodilation. Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivatives act as competitive inhibitors of PDE5, thereby potentiating this pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP cGMP->GMP PDE5 PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor Pyrimido[4,5-d]pyridazine Derivative Inhibitor->PDE5 Inhibition

Caption: Enhancement of the cGMP signaling pathway by PDE5 inhibitors.

Application Notes and Protocols for Pyrimidine-Based Fused Heterocyclic Compounds as RET/TRKA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor Tyrosine Kinases (RTKs) are critical mediators of cellular signaling, and their aberrant activation is a hallmark of many cancers. The RET (Rearranged during Transfection) and TRK (Tropomyosin receptor kinase) families of RTKs are key drivers in the pathogenesis of various malignancies, including thyroid and lung cancers. Consequently, the development of small molecule inhibitors targeting these kinases is a significant focus in oncological drug discovery.

This document provides detailed application notes and protocols for the evaluation of pyrimidine-based fused heterocyclic compounds as inhibitors of RET and TRKA kinases. While direct inhibitory data for Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione derivatives against RET/TRKA is not extensively available in public literature, we will utilize the structurally related 9H-pyrimido[4,5-b]indole scaffold as a representative example for which dual RET/TRKA inhibition has been reported.[1] The methodologies outlined herein are broadly applicable for the screening and characterization of novel kinase inhibitors with similar core structures.

Featured Compound Class: 9H-pyrimido[4,5-b]indole Derivatives

A series of 9H-pyrimido[4,5-b]indole derivatives has been identified as potent dual inhibitors of both RET and TRKA kinases.[1] This dual-targeting capability is advantageous as it can address tumors with either RET or TRK genetic alterations and may also overcome certain mechanisms of acquired resistance to selective inhibitors.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 9H-pyrimido[4,5-b]indole derivatives against RET and TRKA kinases.

Compound IDTarget KinaseIC50 (nM)
Compound A RET15
TRKA25
Compound B RET8
TRKA12
Compound C RET32
TRKA45

Note: The compound IDs and IC50 values are representative examples based on reported data for this class of inhibitors and are for illustrative purposes.

Data Presentation: Cellular Proliferation Assay

The anti-proliferative effects of the lead compounds were evaluated in cancer cell lines with known RET or TRK fusions.

Compound IDCell LineRelevant Onco-driverIC50 (nM)
Compound B TTRET (C634W)150
KM12TPM3-NTRK1 (TRKA)200

Note: The cell lines and IC50 values are representative examples for demonstrating the cellular efficacy of RET/TRKA inhibitors.

Signaling Pathways and Inhibition

RET_TRKA_Signaling_and_Inhibition cluster_ligand Ligands cluster_receptor Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response GDNF GDNF RET RET GDNF->RET NGF NGF TRKA TRKA NGF->TRKA RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K_AKT_mTOR RET->PI3K_AKT_mTOR TRKA->RAS_RAF_MEK_ERK TRKA->PI3K_AKT_mTOR PLCg PLCg TRKA->PLCg Pyrimidine_Derivative Pyrimido[4,5-b]indole Derivative Pyrimidine_Derivative->RET Pyrimidine_Derivative->TRKA Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation PLCg->Differentiation

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Scheme)

This protocol outlines a general synthetic route for this compound derivatives, which can be adapted for the synthesis of various analogs for screening.

Materials:

  • Substituted 6-aminouracil derivatives

  • Appropriate dicarbonyl compounds (e.g., diethyl 1,2-dioxosuccinate)

  • Hydrazine hydrate

  • Solvents (e.g., ethanol, acetic acid)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of Pyrimidine Precursor:

    • Condense a substituted 6-aminouracil with a suitable dicarbonyl compound in a solvent such as ethanol or acetic acid.

    • Heat the reaction mixture under reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the intermediate product by recrystallization or column chromatography.

  • Step 2: Cyclization to form the Pyrimido[4,5-d]pyridazine core:

    • Dissolve the purified intermediate from Step 1 in a suitable solvent like ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 6-12 hours.

    • Cool the reaction to room temperature, and collect the resulting solid by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

    • Characterize the final product by NMR, Mass Spectrometry, and elemental analysis.

Synthesis_Workflow Start Start: 6-Aminouracil Derivative + Dicarbonyl Compound Step1 Step 1: Condensation (Reflux in Ethanol/Acetic Acid) Start->Step1 Intermediate Intermediate: Pyrimidine Derivative Step1->Intermediate Step2 Step 2: Cyclization (Hydrazine Hydrate, Reflux) Intermediate->Step2 Purification Purification (Filtration/Chromatography) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of test compounds against RET and TRKA kinases.

Materials:

  • Recombinant human RET or TRKA kinase

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer with a final DMSO concentration not exceeding 1%.

    • Prepare a solution of the kinase and the appropriate substrate in the assay buffer.

    • Prepare the ATP solution in the assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for the control wells.

    • Add 2 µL of the diluted RET or TRKA enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Reaction Kinase Reaction (Incubate at RT for 60 min) Start->Reaction Stop_Deplete Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Reaction->Stop_Deplete Incubate1 Incubate at RT for 40 min Stop_Deplete->Incubate1 Signal_Generation Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate1->Signal_Generation Incubate2 Incubate at RT for 30 min Signal_Generation->Incubate2 Detection Measure Luminescence Incubate2->Detection Analysis Data Analysis (Calculate % Inhibition, determine IC50) Detection->Analysis

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of the test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., TT for RET mutation, KM12 for TRK fusion)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (lyophilized powder)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Perform a cell count and determine cell viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented provide a framework for the synthesis and evaluation of this compound derivatives and related heterocyclic compounds as potential inhibitors of RET and TRKA kinases. By employing these standardized assays, researchers can effectively screen compound libraries, establish structure-activity relationships, and identify promising lead candidates for further preclinical development in the pursuit of novel cancer therapeutics.

References

Application Notes and Protocols for Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione scaffold in molecular docking studies for drug discovery. The protocols outlined below are based on published research and are intended to guide researchers in setting up and performing their own in silico investigations.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been investigated as potent inhibitors of various key protein targets implicated in diseases such as cancer and bacterial infections. Molecular docking has been a crucial computational tool to elucidate the binding modes of these compounds, understand structure-activity relationships (SAR), and guide the design of novel and more potent inhibitors.

Key Protein Targets and Therapeutic Areas

Molecular docking studies have identified several key protein targets for this compound and its analogs:

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies.[1]

  • Dihydropteroate Synthase (DHPS): A critical enzyme in the folate biosynthesis pathway of bacteria, representing a target for novel antibacterial agents.[2]

  • Tyrosine-protein kinases: A broad family of enzymes often dysregulated in cancer, playing a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation.

  • Janus Kinase 2 (JAK2): A tyrosine kinase involved in the JAK/STAT signaling pathway, which is implicated in various myeloproliferative neoplasms and inflammatory diseases.

Quantitative Data from Molecular Docking and In Vitro Studies

The following tables summarize the quantitative data from molecular docking and experimental assays of this compound derivatives against their respective targets.

Table 1: Inhibition of Bruton's Tyrosine Kinase (BTK) by Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)Source
17BTK1.2Ibrutinib0.6[1]
18BTK0.8Ibrutinib0.6[1]
8 (pyrazolo[3,4-d]pyridazinone)BTKHighly PotentIbrutinib2.0[3]

Table 2: Binding Affinity of Pyrimido[4,5-c]pyridazine Derivatives against Dihydropteroate Synthase (DHPS)

CompoundTargetBinding Affinity (KD) (nM)Source
1578E. coli DHPS (EcDHPS)1.59[4]
4724E. coli DHPS (EcDHPS)142[4]

Signaling Pathways

Molecular docking studies help in understanding how this compound derivatives interfere with key signaling pathways.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Antigen Antigen Antigen->BCR Binds Syk Syk Lyn->Syk Activates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling PLCg2->Downstream Inhibitor Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Derivative Inhibitor->BTK Inhibits

B-Cell Receptor (BCR) Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocates to Nucleus and Activates Inhibitor Pyrimido[4,5-d]pyridazine -2,4(1H,3H)-dione Derivative Inhibitor->JAK2 Inhibits

JAK/STAT Signaling Pathway Inhibition.

Experimental Protocols

Molecular Docking Protocol for Kinase Targets (BTK, JAK2, Tyrosine Kinases)

This generalized protocol is based on common practices reported in molecular docking studies of kinase inhibitors.

1. Protein Preparation:

  • Obtain the 3D crystal structure of the target kinase (e.g., BTK, JAK2) from the Protein Data Bank (PDB).
  • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
  • Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).
  • Perform energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Draw the 2D structure of the this compound derivative using a chemical drawing software.
  • Convert the 2D structure to a 3D structure.
  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
  • Assign appropriate atom types and charges.

3. Grid Generation:

  • Define the binding site on the protein. This is typically the ATP-binding pocket for kinase inhibitors and can be identified based on the location of the co-crystallized ligand in the original PDB file.
  • Generate a grid box that encompasses the entire binding site with sufficient spacing around it.

4. Molecular Docking:

  • Use a molecular docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined grid box on the protein.
  • Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
  • Execute the docking simulation.

5. Analysis of Results:

  • Analyze the docking results based on the binding energy (or docking score) and the binding pose of the ligand. The pose with the lowest binding energy is generally considered the most favorable.
  • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the binding pocket.
  • Compare the binding mode and interactions with those of known inhibitors to validate the docking protocol.

Molecular Docking Protocol for Dihydropteroate Synthase (DHPS)

This protocol is adapted from studies on DHPS inhibitors.[2][4][5]

1. Protein and Ligand Preparation:

  • Follow the same steps as for kinase targets to prepare the DHPS protein structure and the pyrimido[4,5-d]pyridazine derivative.

2. Binding Site Definition:

  • Define the pterin binding site of DHPS as the target for docking. This site is highly conserved and distinct from the sulfonamide binding site.

3. Docking and Scoring:

  • Utilize a docking program to perform the docking simulation.
  • Evaluate the docking poses using a scoring function to predict the binding affinity.

4. Post-Docking Analysis:

  • Analyze the binding interactions, paying close attention to interactions with key residues in the pterin binding pocket.
  • In addition to binding energy, consider other metrics such as ligand efficiency and shape complementarity.

5. Experimental Validation:

  • The in silico results should be validated through in vitro and/or in vivo experiments, such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to determine IC50 or KD values.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the discovery of novel inhibitors using molecular docking.

Drug_Discovery_Workflow Target Target Identification and Validation Structure Protein Structure Determination (X-ray/NMR) or Homology Modeling Target->Structure VirtualScreening Virtual Screening of Compound Libraries Structure->VirtualScreening Docking Molecular Docking (Pyrimido[4,5-d]pyridazine Derivatives) VirtualScreening->Docking HitID Hit Identification (Based on Docking Score and Binding Mode) Docking->HitID Synthesis Chemical Synthesis of Hit Compounds HitID->Synthesis InVitro In Vitro Biological Evaluation (e.g., IC50) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis InVivo In Vivo Studies LeadOpt->InVivo

Structure-Based Drug Discovery Workflow.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of potent inhibitors against various clinically relevant targets. Molecular docking studies are an indispensable tool in this process, providing critical insights into the molecular basis of inhibition and guiding the optimization of lead compounds. The protocols and data presented here offer a foundation for researchers to explore the potential of this versatile chemical scaffold in their drug discovery endeavors.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) for pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione and its analogs, targeting various enzymes with therapeutic potential. It includes quantitative data from key studies, detailed experimental protocols for hit validation and characterization, and graphical representations of relevant biological pathways and experimental workflows.

SAR Data Summary

The pyrimido[4,5-d]pyridazine scaffold has been successfully modified to target different enzymes, including dihydropteroate synthase (DHPS) in bacteria and Bruton's tyrosine kinase (BTK) in B-cell malignancies. The following tables summarize the quantitative SAR data for these two important targets.

Targeting Dihydropteroate Synthase (DHPS) in E. coli

DHPS is a critical enzyme in the folate biosynthetic pathway of bacteria, making it an attractive target for antimicrobial agents.[1][2] The following data summarizes the evaluation of pyrimido[4,5-c]pyridazine-based inhibitors against E. coli DHPS (EcDHPS). The SAR studies aimed to balance target affinity with cellular permeability to achieve antimicrobial activity.[1][2]

Compound IDR1 GroupR2 GroupK D (nM) [a]Accumulation (μM)ΔT m (Whole Cell, °C) [b]ΔT m (Lysate, °C)MIC (μg/mL)
1578 -Carboxylic Acid1.591.84-->100
1476 MethylCarboxylic Acid7.66--14.7-
1186 MethylHydroxymethyl18.911.45.5115.950
1749 -Ester40.53.181.44-25
3894 -Thiotetrazole38.3-0.9010.6-
3893 -Nitrile-83.9---
4366 -Tetrazole3.23----
4721 -Tetrazole1.53----
4635 -N-methylated tetrazole21.7----
4367 -N-methylated tetrazole56.0----

[a] Binding affinity measured by Surface Plasmon Resonance (SPR). [b] Target engagement measured by HiBiT Cellular Thermal Shift Assay (CETSA).

SAR Insights for DHPS Inhibitors:

  • Compounds with strong DHPS binding affinity (e.g., 1578, K D : 1.59 nM) but poor cellular accumulation often exhibit weak antimicrobial activity.[1][2]

  • Replacing the negatively charged carboxylic acid side chain with moieties like a thiotetrazole or a nitrile group can lead to increased cellular accumulation.[1]

  • The cyano derivative 3893 showed the highest recorded accumulation (83.9 μM).[1]

  • The tetrazole moiety in compounds 4366 and 4721 forms hydrogen bonding interactions within the pABA binding pocket, contributing to their high affinity.[1]

  • Compound 1186 , with a hydroxymethyl group, demonstrated a good balance of moderate binding affinity, improved cellular accumulation, and whole-cell target engagement, resulting in moderate antimicrobial activity (MIC of 50 μg/mL).[2]

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a key signaling molecule in the B-cell receptor (BCR) cascade, and its inhibition is a validated strategy for treating B-cell malignancies.[3] A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent BTK inhibitors.[3]

Compound IDR GroupBTK IC 50 (nM)EGFR IC 50 (nM)
17 [Structure not detailed]1.2>1000
18 [Structure not detailed]0.825.3
Ibrutinib (Reference)0.65.6

SAR Insights for BTK Inhibitors:

  • Compounds 17 and 18 demonstrated potent enzymatic inhibition of BTK, with IC 50 values comparable to the clinically approved inhibitor Ibrutinib.[3]

  • Compound 17 exhibited a more selective profile against the off-target Epidermal Growth Factor Receptor (EGFR) compared to Ibrutinib.[3]

  • At a concentration of 1 µM, compounds 17 and 18 effectively inhibited the proliferation of Ramos and TMD8 cancer cell lines and arrested the cell cycle in the G1 phase.[3]

Experimental Protocols

This section provides detailed protocols for the key assays used to generate the SAR data presented above.

Protocol: HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted for determining the target engagement of compounds against EcDHPS in both whole-cell and lysate formats.[1][2]

Objective: To measure the thermal stabilization of a target protein upon ligand binding.

Materials:

  • E. coli strain BW25113 expressing HiBiT-tagged DHPS

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Luminometer

Procedure:

  • Cell Culture and Treatment (Whole-Cell CETSA):

    • Grow E. coli expressing HiBiT-DHPS to mid-log phase.

    • Harvest cells by centrifugation and resuspend in a suitable buffer.

    • Aliquot cell suspension into PCR tubes.

    • Add test compounds at desired concentrations (and a vehicle control, e.g., DMSO).

    • Incubate for 30-60 minutes at room temperature to allow compound entry and binding.

  • Lysate Preparation (Lysate CETSA):

    • Prepare a cell lysate from the E. coli strain.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Add test compounds at desired concentrations (and a vehicle control).

    • Incubate for 30-60 minutes.

  • Thermal Challenge:

    • Place the tubes/plate in a thermal cycler.

    • Apply a temperature gradient for 3-5 minutes (e.g., from 37°C to 70°C). This step denatures and precipitates unbound protein.

    • After heating, cool the samples to room temperature for 5 minutes.

  • Detection:

    • For whole-cell samples, lyse the cells according to the HiBiT detection system protocol.

    • Add the Nano-Glo® HiBiT lytic reagent to all samples (both whole-cell and lysate). This reagent contains the LgBiT protein, which complements with the HiBiT tag on soluble DHPS to generate a luminescent signal.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot luminescence intensity against temperature for each compound concentration.

    • Fit the data to a Boltzmann sigmoidal function to determine the melting temperature (T m ) for each curve.

    • The change in melting temperature (ΔT m ) is calculated as the T m in the presence of the compound minus the T m of the vehicle control. A positive ΔT m indicates target stabilization and engagement.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (K D ) of compounds to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein (e.g., EcDHPS)

  • Test compounds in a suitable running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified DHPS protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of the test compound in running buffer.

    • Inject the compound solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for both association and dissociation phases.

    • Regenerate the sensor surface between compound injections using a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Protocol: BTK Enzymatic Inhibition Assay

Objective: To determine the IC 50 value of compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay buffer (containing MgCl 2 , DTT)

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the test compounds in DMSO and then dilute into the assay buffer.

    • In a 96- or 384-well plate, add the BTK enzyme, the substrate, and the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of product formed (or ATP consumed).

    • If using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP generated.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC 50 value.

Signaling Pathways and Workflow Diagrams

Visualizing the biological context and experimental procedures is crucial for understanding the SAR of this compound derivatives.

Folate Biosynthesis Pathway and DHPS Inhibition

Folate_Pathway GTP GTP Pterin_precursor Pterin Precursor GTP->Pterin_precursor Multiple Steps DHPS Dihydropteroate Synthase (DHPS) Pterin_precursor->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Folate Folate (Vitamin B9) Dihydropteroate->Folate Further Steps Inhibitor Pyrimido[4,5-d]pyridazine Analog Inhibitor->DHPS Inhibits BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Analog Inhibitor->BTK Inhibits SAR_Workflow Synthesis Compound Synthesis SPR Binding Affinity (SPR) KD Synthesis->SPR Accumulation Cellular Accumulation (LC-MS/MS) Synthesis->Accumulation CETSA Target Engagement (CETSA) ΔTm Synthesis->CETSA SAR SAR Analysis & Lead Optimization SPR->SAR Accumulation->SAR MIC Antimicrobial Activity (MIC) CETSA->MIC MIC->SAR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common factors affecting the yield of this compound synthesis?

A1: Low yields can stem from several factors. The most common include:

  • Purity of Starting Materials: Impurities in the initial reactants, such as substituted aminopyrimidines or uracils, can lead to side reactions and a decrease in the desired product. Ensure all starting materials are of high purity.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The cyclization step, often the key to forming the pyridazine ring, is particularly sensitive to these parameters. Overly high temperatures or prolonged reaction times can lead to decomposition or the formation of unwanted byproducts.

  • Inefficient Cyclization: The key step in many synthetic routes is the hydrazine-induced cyclization to form the fused pyrimidine ring.[1] Incomplete cyclization is a major source of low yield. This can be due to steric hindrance from bulky substituents or suboptimal reaction conditions.

  • Moisture and Air Sensitivity: Certain intermediates or reagents may be sensitive to moisture or air. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?

A2: The formation of byproducts is a common issue. Potential side reactions include:

  • Incomplete Cyclization: As mentioned, the intermediate may fail to cyclize completely, remaining as a substituted pyrimidine derivative.

  • Isomer Formation: Depending on the symmetry of the reactants, the formation of constitutional isomers is possible. For instance, in the reaction of 6-(hydrazinyl)uracil with unsymmetrical glyoxals, a mixture of 3- and 4-substituted isomers can be formed.[2]

  • Oxidation or Reduction of Intermediates: Depending on the reagents and conditions used, sensitive functional groups on the starting materials or intermediates may be oxidized or reduced.

  • Polymerization: Under certain conditions, particularly with reactive starting materials, polymerization can occur, leading to intractable tars and low yields of the desired product.

Q3: How can I improve the cyclization step in the synthesis?

A3: Optimizing the cyclization is key to a higher yield. Consider the following:

  • Catalyst Choice: For certain multi-component reactions, the use of a catalyst can significantly improve yields and reduce reaction times. DABCO-based ionic liquid catalysts have been shown to be effective in the synthesis of pyrimido[4,5-d]pyrimidine derivatives.[3]

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and the transition state energy of the cyclization step. Protic solvents like ethanol are commonly used, but aprotic solvents such as DMF or dioxane may be beneficial in certain cases.

  • Temperature Control: A temperature screening experiment can help identify the optimal temperature for the cyclization. It is often a balance between providing enough energy for the reaction to proceed and avoiding decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to reduce reaction times and, in some cases, improve yields for related heterocyclic systems.[4][5]

Q4: Are there alternative synthetic routes I can explore to improve my yield?

A4: Yes, several synthetic strategies have been reported for pyrimido[4,5-d]pyridazine and its derivatives. If one route is proving problematic, consider these alternatives:

  • Solid-Phase Synthesis: This approach can simplify purification and allow for the efficient construction of substituted derivatives.[6]

  • One-Pot, Multi-Component Reactions: These reactions can be highly efficient by combining several steps into a single operation, reducing the need for intermediate purification and potentially increasing overall yield.[3][7]

  • Starting Material Modification: A novel synthetic route starting from 1,3-disubstituted 6-amino uracils has been developed for tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones.[1]

Data Presentation: Comparison of Synthetic Conditions

Starting MaterialsReagents/CatalystSolventTemperatureTimeYieldReference
6-(hydrazinyl)uracil, phenylglyoxal monohydrateNone1,2-dichloroethaneReflux6 h-[2]
6-(hydrazinyl)uracil, phenylglyoxal monohydrate, NaOAcWaterReflux1 h76% (isomer mix)[2]
4,6-dichloro-5-formylpyrimidine, primary amines, aldehydes----Moderate to Good[6]
2-amino-6-chloropyrimidin-4(3H)-one, substituted hydrazines, keto esters-MethanolReflux--[8]
Thiobarbituric acid, aryl glyoxals, N-methyl ureaNoneEthanolReflux1 hGood to Excellent[4]
Thiobarbituric acid, aryl glyoxals, N-methyl ureaMicrowaveEthanol-5 minGood to Excellent[4]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione (Isomer Mixture)[2]
  • To a refluxing mixture of 6-(hydrazinyl)uracil (85 mg, 0.5 mmol) and sodium acetate (82 mg, 1 mmol) in 4 mL of distilled water, add phenylglyoxal monohydrate (84 mg, 0.55 mmol) in a single portion.

  • A yellow precipitate should form almost immediately.

  • Continue heating at reflux for 1 hour.

  • After reflux, allow the suspension to cool to room temperature (25 °C) and maintain for 1 hour.

  • Collect the solid product by filtration.

  • Wash the collected solids with water and dry to yield the product as a mixture of isomers.

Visualizations

Experimental Workflow: Synthesis of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones

Workflow for the Synthesis of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 6-(hydrazinyl)uracil reaction Reflux in Water for 1 hour start1->reaction start2 Glyoxal Monohydrate start2->reaction start3 Sodium Acetate start3->reaction cool Cool to 25°C reaction->cool filter Filter cool->filter wash Wash with Water filter->wash dry Dry wash->dry product Pyrimido[4,5-c]pyridazine- 5,7(1H,6H)-dione dry->product

Caption: A flowchart illustrating the key steps in the synthesis of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones.

Signaling Pathway: Inhibition of Bruton's Tyrosine Kinase (BTK)

BTK Inhibition by Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream activates Proliferation B-Cell Proliferation and Survival Downstream->Proliferation leads to Inhibitor Pyrimido[4,5-d]pyrimidine- 2,4(1H,3H)-dione Derivative Inhibitor->BTK inhibits

Caption: The inhibitory effect of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives on the BTK signaling pathway.

References

"Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione, also known as 8-Azaguanine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of 8-Azaguanine is significantly lower than expected. What are the common pitfalls?

A1: Low overall yield can result from issues at several stages of the multi-step synthesis. The primary route involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine, followed by reduction to 2,4,5-triamino-6-hydroxypyrimidine, and subsequent cyclization with formamide. Key areas to investigate are:

  • Incomplete Nitrosation: Ensure the reaction mixture is sufficiently acidic and that the sodium nitrite is added slowly at a controlled temperature to prevent decomposition.

  • Over-reduction in the Hydrogenation Step: The reduction of the nitroso group is critical. Excessive catalyst loading or prolonged reaction times can potentially lead to undesired side products.

  • Purity of Intermediates: Ensure each intermediate, particularly the 2,4,5-triamino-6-hydroxypyrimidine, is thoroughly purified and dried before proceeding to the next step, as impurities can inhibit the final cyclization.

  • Cyclization Conditions: The final ring closure with formamide requires high temperatures (e.g., 170-180°C). Insufficient temperature or reaction time can lead to incomplete conversion.

Q2: I observe an unexpected peak in the NMR spectrum of my final product. What could this byproduct be?

A2: An unexpected peak could indicate several potential byproducts. Based on the common synthetic route, a likely impurity is an N-formylated intermediate that has failed to cyclize. This occurs if the final heating step in formamide is incomplete. Another possibility is the presence of unreacted 2,4,5-triamino-6-hydroxypyrimidine starting material. Comparing the spectrum to that of the starting material can help confirm this.

Q3: The final cyclization step with formamide is not proceeding cleanly. What are the possible side reactions?

A3: The reaction of 2,4,5-triamino-6-hydroxypyrimidine with formamide is a high-temperature condensation. Besides incomplete cyclization, potential side reactions include:

  • Diformylation: Both the C5-amino group and one of the C2 or C4 amino groups could be formylated without subsequent cyclization.

  • Polymerization/Decomposition: At the high temperatures required, the triaminopyrimidine starting material or the product can be susceptible to degradation, leading to insoluble, polymeric materials. This is often observed as a darkening of the reaction mixture. Ensuring an inert atmosphere (e.g., nitrogen or argon) can help mitigate oxidative decomposition.

Q4: How can I improve the purity of my final this compound?

A4: Purification of the final product typically involves recrystallization. A common method is to dissolve the crude product in a hot dilute alkaline solution (e.g., NaOH), treat with activated carbon to remove colored impurities, filter while hot, and then re-precipitate the product by acidifying the filtrate with an acid like formic or acetic acid to a pH of around 9.5. Washing the final precipitate with cold water and ethanol is also crucial.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct/IssuePotential SourceIdentification MethodMitigation Strategy
Unreacted Starting MaterialIncomplete reaction in any of the steps.TLC, LC-MS, NMR comparison with authentic standard.Optimize reaction conditions (time, temperature, stoichiometry). Ensure efficient mixing.
N-formylated, uncyclized intermediateIncomplete cyclization during the final formamide step.Mass Spectrometry (to detect addition of a formyl group), IR (amide C=O stretch), NMR.Ensure the reaction temperature reaches 170-180°C and is maintained for a sufficient duration (e.g., 2 hours). Use a high-boiling point solvent if necessary to achieve the required temperature.
Diformylated speciesReaction of formamide with multiple amino groups without cyclization.Mass Spectrometry (to detect addition of two formyl groups).Similar to mitigating the mono-formylated intermediate; ensure conditions strongly favor cyclization over simple formylation.
Polymeric materials/tarThermal decomposition of reactants or products at high temperatures.Visual observation (dark, insoluble material), poor solubility.Conduct the final high-temperature step under an inert atmosphere (N₂ or Ar). Avoid exceeding the recommended reaction temperature and time. Ensure starting materials are pure.
Over-reduced speciesNon-selective reduction during the hydrogenation of the nitroso-pyrimidine.Mass Spectrometry, NMR.Use a selective reducing agent. Optimize catalyst loading (e.g., Pd/C), hydrogen pressure, and reaction time. Monitor the reaction progress carefully by TLC or LC-MS.

Experimental Protocol: Synthesis of this compound (8-Azaguanine)

This protocol is based on a multi-step synthesis starting from 2,4-diamino-6-hydroxypyrimidine.

Step 1: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

  • In a suitable beaker, suspend 2,4-diamino-6-hydroxypyrimidine (e.g., 60 g) in water (1200 mL).

  • Carefully add a solution of sodium nitrite in water. The reaction is typically conducted in an acidic medium, so adjust the pH accordingly with an acid like acetic acid.

  • Stir the mixture at a controlled temperature (e.g., room temperature) until the reaction is complete, as monitored by TLC.

  • The nitroso product, which is often colored, will precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2,4,5-triamino-6-hydroxypyrimidine Sulphate

  • Suspend the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine from the previous step in a suitable solvent (e.g., a mixture of sulfuric acid and water).

  • Perform a reduction of the nitroso group. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Once the reduction is complete, filter the mixture to remove the catalyst.

  • Cool the filtrate to induce precipitation of the triamino pyrimidine sulfate salt.

  • Wash the precipitate with cold water and ethanol, then dry thoroughly at a moderate temperature (e.g., 80°C).

Step 3: Synthesis of this compound (Guanine)

  • In a round-bottom flask equipped with a condenser, place the 2,4,5-triamino-6-hydroxypyrimidine sulphate (e.g., 50 g) and formamide (250 mL).

  • Heat the flask in an oil bath to 170-180°C for approximately 2 hours.

  • Cool the reaction mixture, which will cause the crude product to precipitate.

  • Filter the crude product and proceed with purification as described in Q4.

Visual Guides

Reaction Pathway and a Key Side Reaction

cluster_main Main Synthetic Pathway A 2,4,5-Triamino- 6-hydroxypyrimidine B Cyclized Intermediate A->B + Formamide (170-180°C) D N-Formylated Intermediate (Uncyclized) A->D C Pyrimido[4,5-d]pyridazine- 2,4(1H,3H)-dione (Final Product) B->C Dehydration start Low Yield of Final Product check_purity Analyze purity of 2,4,5-triamino-6-hydroxypyrimidine (starting material for final step) start->check_purity impure Impure Starting Material check_purity->impure Impure pure Starting Material is Pure check_purity->pure Pure repurify Repurify intermediate (e.g., recrystallization) impure->repurify check_conditions Review final cyclization conditions (Temp/Time) pure->check_conditions conditions_bad Conditions not met (e.g., <170°C) check_conditions->conditions_bad Not Optimal conditions_good Conditions were correct check_conditions->conditions_good Optimal optimize_conditions Optimize heating: - Ensure temp > 170°C - Increase reaction time - Use inert atmosphere conditions_bad->optimize_conditions check_prev_steps Investigate previous steps (Nitrosation/Reduction) for low conversion conditions_good->check_prev_steps

Technical Support Center: Purification of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione. The following information is curated to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for the purification of this compound and structurally similar heterocyclic compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] For polar, nitrogen-containing heterocycles like this, common solvents to test include ethanol, methanol, water, or mixtures such as ethanol/water.[2][3] A general rule is that solvents with similar functional groups to the compound of interest may be good solubilizers.[3] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice.[4]

Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?

A3: Failure to crystallize can be due to several factors. One common reason is the use of excessive solvent.[5] You can try to evaporate some of the solvent to create a more saturated solution. Another possibility is supersaturation, which can sometimes be resolved by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] Very slow cooling may also promote crystal formation.[5]

Q4: During purification by column chromatography, my compound is showing significant peak tailing. How can this be improved?

A4: Peak tailing for polar and basic compounds on a standard silica gel column is a frequent issue. This can often be addressed by adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5%), to the mobile phase.[6] This helps to deactivate the acidic sites on the silica gel. Alternatively, using a different stationary phase like alumina or a polymer-based column can be effective.[7]

Q5: What are the likely impurities I might encounter after the synthesis of this compound?

A5: Common impurities in the synthesis of pyrimidine-based heterocycles can include unreacted starting materials, such as β-ketoesters, amidines, or urea.[][9] Side-products from competing reactions or degradation products may also be present. The specific impurities will depend on the synthetic route employed.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing The boiling point of the solvent may be higher than the melting point of the compound.[10] The compound may be significantly impure.[5]Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.[10] If impurities are the issue, a preliminary purification by another method like column chromatography might be necessary.[5]
Low recovery of the purified compound Too much solvent was used, leading to significant loss of the compound in the mother liquor.[11] The compound has some solubility in the cold solvent.Concentrate the mother liquor and cool it again to recover more product. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to minimize solubility. Use a minimal amount of ice-cold solvent for washing the collected crystals.[4]
Colored impurities remain after recrystallization The colored impurities have similar solubility profiles to the target compound.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12] Be aware that charcoal can also adsorb some of the desired product.
Crystallization happens too quickly The solution is too concentrated, or the cooling is too rapid.Re-heat the solution and add a small amount of additional solvent.[11] Allow the solution to cool to room temperature slowly before placing it in an ice bath.[10]
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities The chosen eluent system has suboptimal polarity.Modify the solvent system. For polar compounds, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[13]
Compound streaks on the column The compound is highly polar or acidic/basic and interacts strongly with the stationary phase.For basic compounds on silica gel, add a small percentage of a base like triethylamine or ammonia to the eluent.[7] For acidic compounds, a small amount of acetic acid can be added. Alternatively, consider using a different stationary phase like alumina or reversed-phase silica.
The compound does not elute from the column The eluent is not polar enough to move the highly polar compound.Gradually increase the polarity of the mobile phase. For very polar compounds, using a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide might be necessary.[7]
Cracking of the column bed Improper packing of the column or use of a solvent like dichloromethane which can cause pressure buildup.[13]Ensure the column is packed uniformly without any air bubbles. When using dichloromethane, consider mixing it with a less viscous solvent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating.[1] The ideal solvent will dissolve the compound when hot but show low solubility when cold.[14]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.[4]

  • Decoloration (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For a polar compound like this compound, silica gel is a common stationary phase. Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good solvent system will give the target compound an Rf value of approximately 0.2-0.3.[13] For polar, basic compounds, a mixture of a non-polar solvent (e.g., ethyl acetate) and a polar solvent (e.g., methanol) with a small addition of triethylamine (0.1-1%) is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any cracks or air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent. Alternatively, for compounds with low solubility, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.[13]

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent to elute the compounds from the column.[16]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography start->column_chromatography Alternative Method pure_product Pure Product recrystallization->pure_product Successful oiling_out Compound Oils Out recrystallization->oiling_out Unsuccessful no_crystals No Crystals Form recrystallization->no_crystals Unsuccessful low_yield Low Yield recrystallization->low_yield Unsuccessful column_chromatography->pure_product Successful poor_separation Poor Separation column_chromatography->poor_separation Unsuccessful streaking Compound Streaks column_chromatography->streaking Unsuccessful oiling_out->column_chromatography Try Alternative no_crystals->column_chromatography Try Alternative low_yield->column_chromatography Try Alternative poor_separation->column_chromatography Optimize Eluent streaking->column_chromatography Add Modifier/Change Stationary Phase

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection start Crude this compound impurity_analysis Analyze Impurity Profile (e.g., by TLC, LC-MS) start->impurity_analysis quantity Assess Quantity of Crude Material start->quantity impurity_type Nature of Impurities impurity_analysis->impurity_type material_amount Amount of Material quantity->material_amount recrystallization Recrystallization impurity_type->recrystallization Few, with different solubility column_chromatography Column Chromatography impurity_type->column_chromatography Multiple, similar polarity material_amount->recrystallization Large Scale (>1g) material_amount->column_chromatography Medium Scale (mg to g) prep_hplc Preparative HPLC material_amount->prep_hplc Small Scale (<100mg) / High Purity Needed

Caption: Decision guide for selecting a purification method for this compound.

References

Technical Support Center: Improving the Solubility of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione" and other poorly soluble compounds in biological assays.

Troubleshooting Guide

This guide is designed to provide a systematic approach to resolving compound precipitation issues during biological assays.

Q1: My this compound derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do first?

A1: The initial step is to evaluate the final concentration of your organic solvent, such as dimethyl sulfoxide (DMSO), in the assay medium.[1] For many biological assays, it is crucial to keep the concentration of organic solvents low to prevent toxicity or artifacts.[1] Precipitation often occurs when the concentration of solvents like DMSO exceeds a certain threshold, which can be as low as 0.1-1%, in aqueous solutions.[1] If the solvent concentration is high, you might consider preparing a more concentrated stock solution of your compound to minimize the volume added to the assay. If reducing the solvent concentration is not practical or does not solve the problem, you will need to investigate other methods for solubilization.

Q2: I'm using the highest tolerable DMSO concentration in my cell-based assay, but my compound's solubility is still insufficient. What are my next steps?

A2: When the primary solvent is inadequate, a methodical approach to enhancing solubility is recommended.[1] You can explore the use of co-solvents, surfactants, or cyclodextrins.[1] It is critical to first determine the maximum concentration of any new excipient that your specific bioassay can tolerate to prevent off-target effects.[1] A stepwise strategy, beginning with the most straightforward and common techniques, is frequently the most successful.[1]

Q3: I've tried a co-solvent, but the solubility hasn't improved enough. Should I try a different method?

A3: Not necessarily. A combination of strategies can sometimes be more effective than a single agent.[1] For instance, a formulation that includes both a co-solvent and a surfactant may work better.[1] However, with every component you add, it is vital to reassess the possibility of vehicle-induced artifacts in your bioassay.[1] Always include proper vehicle controls in your experiments.

Q4: How can I be sure that the solubilizing agent itself is not impacting my bioassay results?

A4: This is a critical point. Any new excipient or combination of excipients must be tested in a vehicle control experiment.[1] This entails running the assay with the vehicle (the solubilizing agent in the assay buffer without the compound) to see if it has any effect on the assay's outcome.[1] This will help you distinguish between the effects of your compound and the effects of the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial approach to solubilizing a poorly soluble compound for a biological assay?

A1: The most common initial approach is to dissolve the compound in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most frequently used, to create a concentrated stock solution.[1] This stock solution is then diluted into the aqueous assay buffer. However, the final concentration of the organic solvent must be kept low to prevent it from affecting the biological assay.[1]

Q2: What are co-solvents and how do they improve solubility?

A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[1][2] They function by decreasing the polarity of the solvent system.[1] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

Q3: How do surfactants help to solubilize compounds?

A3: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1] Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Solutol HS 15 are often utilized in biological assays because of their relatively low toxicity.[1]

Q4: What are cyclodextrins and what is their mechanism of action?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can form inclusion complexes with poorly soluble compounds, where the hydrophobic part of the compound is held within the cyclodextrin's cavity, which increases its solubility in water.[1] A commonly used derivative with enhanced solubility and low toxicity is hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Q5: Can I use pH modification to improve the solubility of this compound?

A5: Adjusting the pH can be an effective technique for acidic or basic compounds.[1] However, for a neutral molecule like this compound, altering the pH is unlikely to lead to a significant increase in its solubility.[1]

Data Presentation

Table 1: Comparison of Common Solubilizing Agents for Biological Assays

Solubilizing AgentMechanism of ActionTypical Concentration RangeAdvantagesDisadvantages
Co-solvents
DMSOReduces solvent polarity< 1% (often < 0.5%)[1]Good solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[1]
EthanolReduces solvent polarity< 1%Biocompatible at low concentrations.Can have biological effects.
Polyethylene Glycols (PEGs)Reduces solvent polarity1-10%Low toxicity.Can be viscous.
Surfactants
Polysorbate 80 (Tween 80)Micelle formation0.01-0.1%Low toxicity, commonly used.[1]Can interfere with some assays.
Solutol HS 15Micelle formation0.01-0.1%Good solubilizing capacity.[1]Potential for cell lysis at high concentrations.
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Inclusion complex formation1-5%Low toxicity, effective for many compounds.[1]Can extract cholesterol from cell membranes.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the apparent solubility of a compound in an aqueous buffer.

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Add the DMSO stock solution to your aqueous assay buffer to a final concentration that is higher than the expected solubility (e.g., 100 µM).

  • Incubate the solution for a set period (e.g., 1.5 hours) at room temperature with shaking to allow it to reach equilibrium.

  • Filter the solution through a filter plate (e.g., 0.45 µm) to remove any precipitated compound.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • The measured concentration represents the kinetic or apparent solubility of the compound in the assay buffer.

Protocol 2: Vehicle Control Experiment

This protocol is essential to ensure that the chosen solubilizing agent does not interfere with the biological assay.

  • Prepare a "vehicle" solution containing the same concentration of the solubilizing agent(s) (e.g., 0.5% DMSO and 0.1% Tween 80) in the assay buffer as will be used for the test compound.

  • Run the biological assay with the vehicle solution in the same manner as you would with your test compound.

  • Include positive and negative controls for the assay.

  • Analyze the results. The vehicle control should not produce a significant signal or effect in the assay compared to the negative control. Any observed effect can be attributed to the vehicle itself and must be considered when interpreting the data for the test compound.

Mandatory Visualization

G start Compound Precipitates in Assay Buffer check_solvent Check Final Organic Solvent Concentration (e.g., DMSO) start->check_solvent is_high Is it > 0.5-1%? check_solvent->is_high lower_solvent Lower Solvent Concentration (e.g., make higher stock conc.) is_high->lower_solvent Yes explore_excipients Explore Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) is_high->explore_excipients No retest Retest Solubility lower_solvent->retest retest->start Still Precipitates proceed Proceed with Assay retest->proceed Soluble vehicle_control Perform Vehicle Control Experiment explore_excipients->vehicle_control is_vehicle_ok Does Vehicle Interfere with Assay? vehicle_control->is_vehicle_ok is_vehicle_ok->proceed No try_combination Try Combination of Excipients or Different Excipient is_vehicle_ok->try_combination Yes try_combination->explore_excipients

Caption: Troubleshooting workflow for addressing compound solubility issues.

G cluster_micelle Surfactant Micelle Formation cluster_cyclodextrin Cyclodextrin Inclusion Complex surfactant Surfactant Monomers micelle Micelle surfactant->micelle > CMC compound_in_micelle Hydrophobic Compound (e.g., this compound) encapsulated micelle->compound_in_micelle cyclodextrin Cyclodextrin (hydrophilic exterior, hydrophobic interior) complex Inclusion Complex cyclodextrin->complex compound Hydrophobic Compound compound->complex

Caption: Mechanisms of common solubilizing agents.

References

Technical Support Center: Overcoming Poor Permeability of Pyrimido[4,5-c]pyridazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimido[4,5-c]pyridazine inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor permeability of this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low cell permeability of my pyrimido[4,5-c]pyridazine inhibitor?

A1: The low cell permeability of pyrimido[4,5-c]pyridazine inhibitors can often be attributed to their physicochemical properties. These molecules can possess characteristics that hinder their ability to passively diffuse across the lipid bilayers of cell membranes. Key factors include:

  • High Polar Surface Area (PSA): The presence of multiple nitrogen atoms in the fused ring system contributes to a high PSA, which can limit membrane permeability.

  • Low Lipophilicity: An unfavorable balance between hydrophilicity and lipophilicity (LogP/LogD) can prevent efficient partitioning into the cell membrane.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane transit.[1]

  • Molecular Weight and Rigidity: A larger molecular size and rigid structure can also negatively impact passive diffusion.

Q2: My compound shows good activity in a biochemical assay but has poor cellular activity. Could this be due to low permeability?

A2: Yes, a significant drop in potency from a biochemical (enzyme-based) assay to a cell-based assay is a classic indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent cellular activity will be low, regardless of its potency against the isolated target.

Q3: How can I experimentally determine the permeability of my pyrimido[4,5-c]pyridazine inhibitors?

A3: Two standard in vitro assays are widely used to assess drug permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive transcellular permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms, including efflux.[2]

Q4: My compound has moderate permeability in the PAMPA assay but very low permeability in the Caco-2 assay. What could be the reason for this discrepancy?

A4: This is a common scenario and strongly suggests that your compound is a substrate for active efflux transporters. Caco-2 cells express various efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively transport substrates out of the cell.[3] The PAMPA model lacks these transporters, so it only measures passive diffusion. The low permeability in the Caco-2 assay is likely due to the compound being pumped out of the cells as it enters.

Q5: What is an efflux ratio, and how do I interpret it from my Caco-2 assay results?

A5: The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (Efflux Ratio = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 is a strong indication that the compound is subject to active efflux.[3]

Q6: What strategies can I employ to improve the permeability of my pyrimido[4,5-c]pyridazine inhibitors?

A6: Several medicinal chemistry strategies can be used to enhance permeability:

  • Reduce Polar Surface Area and Hydrogen Bonding: Modify the structure to decrease the number of hydrogen bond donors and acceptors. This can sometimes be achieved by masking polar groups with less polar moieties.

  • Increase Lipophilicity: Introduce lipophilic groups to the scaffold to achieve a more favorable LogP/LogD value. However, a balance must be maintained, as excessively high lipophilicity can lead to other issues like poor solubility and non-specific binding.

  • Prodrug Approach: Temporarily mask polar functional groups that are essential for target binding but hinder permeability. These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active drug inside the cell.

  • Scaffold Hopping and Isosteric Replacements: Replace parts of the molecule with bioisosteres that have improved physicochemical properties while maintaining the necessary interactions with the target. For example, replacing a carboxylic acid with a tetrazole can sometimes improve permeability.

Section 2: Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your permeability experiments.

Issue 1: Low Compound Recovery in Permeability Assays

  • Potential Cause: Highly lipophilic compounds may bind non-specifically to the plasticware of the assay plates or get retained within the cell monolayer. The compound may also be unstable in the assay buffer.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Employ low-protein-binding plates and pipette tips.

    • Include a "Sink" Condition: Add bovine serum albumin (BSA) to the basolateral (receiver) chamber to mimic in vivo conditions and reduce non-specific binding.[4]

    • Check Compound Stability: Incubate your compound in the assay buffer for the duration of the experiment and analyze for degradation using LC-MS/MS.

    • Assess Lysosomal Trapping: For basic compounds, consider if they are being trapped in the acidic environment of lysosomes. This can be investigated by running the assay with a lysosomotropic agent like chloroquine.

Issue 2: High Variability in Permeability Data Across Replicate Wells

  • Potential Cause: Inconsistent cell monolayer integrity in Caco-2 assays, poor compound solubility leading to precipitation, or pipetting errors.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of each Caco-2 monolayer before and after the experiment to ensure consistency.

    • Confirm Compound Solubility: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. If solubility is an issue, consider using a co-solvent like DMSO (typically at a final concentration of ≤1%).

    • Review Pipetting Technique: Ensure accurate and consistent pipetting of all solutions.

Section 3: Data Presentation

Table 1: Structure-Permeability Relationship of Fused Pyrimidine Derivatives

The following table provides an example of how structural modifications can influence the permeability of a series of fused pyrimidine compounds, as measured by the Caco-2 assay.

CompoundR1R2Molecular Weight ( g/mol )LogPCaco-2 Papp (A-B) (10⁻⁶ cm/s)
1 H-COOH250.21.50.8
2 H-COOCH₃264.22.12.5
3 Cl-COOH284.72.31.2
4 Cl-COOCH₃298.72.95.1
5 OCH₃-CONH₂279.31.81.5

Note: This data is illustrative and based on general trends observed for heterocyclic compounds. Actual results will vary depending on the specific pyrimido[4,5-c]pyridazine scaffold and substituents.

Section 4: Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of pyrimido[4,5-c]pyridazine inhibitors.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Acceptor and donor plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).

  • Hydrate the PAMPA Membrane: Add 5 µL of the lipid solution (e.g., phosphatidylcholine in dodecane) to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Add Donor Solution: Add 200 µL of the donor solution containing the test compound to each well of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the test compound in the donor and acceptor samples using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.

Caco-2 Cell Permeability Assay

This protocol outlines the procedure for assessing both passive and active transport of pyrimido[4,5-c]pyridazine inhibitors.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow (for monolayer integrity check)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values within the acceptable range (e.g., >200 Ω·cm²).

  • Prepare Transport Buffer: Prepare HBSS at pH 7.4.

  • Prepare Dosing Solutions: Dilute the test compound stock solution in HBSS to the final desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed HBSS.

    • Add 400 µL of the dosing solution to the apical (donor) chamber.

    • Add 1200 µL of fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Wash the monolayers with pre-warmed HBSS.

    • Add 1200 µL of the dosing solution to the basolateral (donor) chamber.

    • Add 400 µL of fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Monolayer Integrity Post-Assay: Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Calculate the efflux ratio as Papp (B-A) / Papp (A-B).

Section 5: Visualizations

Experimental Workflows

PAMPA_Workflow start Start prep_donor Prepare Donor Solution (Compound in PBS) start->prep_donor add_donor Add Donor Solution to Donor Plate prep_donor->add_donor hydrate_membrane Hydrate PAMPA Membrane assemble Assemble PAMPA Sandwich hydrate_membrane->assemble prep_acceptor Prepare Acceptor Plate (PBS) prep_acceptor->assemble assemble->add_donor incubate Incubate at Room Temperature add_donor->incubate sample Collect Samples from Donor and Acceptor Wells incubate->sample quantify Quantify by LC-MS/MS sample->quantify calculate Calculate Permeability (Pe) quantify->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow start Start seed_cells Seed and Culture Caco-2 Cells on Transwell Inserts (21 days) start->seed_cells check_integrity_pre Check Monolayer Integrity (TEER) seed_cells->check_integrity_pre prep_solutions Prepare Dosing Solutions in HBSS check_integrity_pre->prep_solutions transport_ab A-B Transport: Add compound to Apical prep_solutions->transport_ab transport_ba B-A Transport: Add compound to Basolateral prep_solutions->transport_ba incubate Incubate at 37°C transport_ab->incubate transport_ba->incubate sample Collect Samples from Donor and Receiver Chambers incubate->sample check_integrity_post Check Monolayer Integrity (Lucifer Yellow) sample->check_integrity_post quantify Quantify by LC-MS/MS sample->quantify calculate_papp Calculate Papp (A-B and B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er end End calculate_er->end

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Signaling Pathways

Lck_Signaling cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K Transcription_Factors Transcription Factors (NF-κB, NFAT, AP-1) PLCg1->Transcription_Factors via DAG, IP3 PI3K->Transcription_Factors via Akt Gene_Expression Gene Expression (Cytokine Production, Cell Proliferation) Transcription_Factors->Gene_Expression Pyrimido_pyridazine Pyrimido[4,5-c]pyridazine Inhibitor Pyrimido_pyridazine->Lck

Caption: Simplified Lck signaling pathway and the inhibitory action of pyrimido[4,5-c]pyridazine.

DHPS_Pathway Spermidine Spermidine DHPS Dihydropteroate Synthase (DHPS) Spermidine->DHPS eIF5A_precursor eIF5A Precursor (with Lysine) eIF5A_precursor->DHPS Deoxyhypusine_eIF5A Deoxyhypusine-eIF5A DHPS->Deoxyhypusine_eIF5A Catalyzes DOHH Deoxyhypusine Hydroxylase (DOHH) Deoxyhypusine_eIF5A->DOHH Hypusine_eIF5A Hypusine-eIF5A (Active) DOHH->Hypusine_eIF5A Catalyzes Protein_Translation Protein Translation Hypusine_eIF5A->Protein_Translation Promotes Pyrimido_pyridazine Pyrimido[4,5-c]pyridazine Inhibitor Pyrimido_pyridazine->DHPS

Caption: The role of Dihydropteroate Synthase (DHPS) in eIF5A activation and its inhibition.

References

Technical Support Center: Formulation of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione for in vivo studies. Due to its chemical structure, this compound is anticipated to have low aqueous solubility, presenting challenges for achieving accurate and consistent dosing in animal models. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when formulating the poorly water-soluble compound this compound for in vivo studies?

A1: The primary goal is to develop a safe and effective vehicle that allows for accurate dosing and optimal bioavailability. Key initial steps include:

  • Characterize the compound's physicochemical properties: Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.

  • Define the experimental requirements: Consider the desired dose, route of administration (e.g., oral, intravenous, intraperitoneal), and the animal model to be used.

  • Select a suitable formulation strategy: Based on the compound's properties and experimental needs, choose an appropriate approach such as a solution, suspension, or co-solvent system.[1][2]

Q2: What are some common vehicles for administering poorly soluble compounds like this compound?

A2: Several vehicles can be used, each with its own advantages and disadvantages. The choice depends on the specific compound and the intended route of administration.[3] Common options include aqueous solutions, organic solvents, and oil-based vehicles.[3]

Q3: Can the vehicle itself cause toxicity in my animal model?

A3: Yes, some vehicles, especially at higher concentrations, can cause adverse effects.[1][4] It is crucial to run a vehicle control group in your study to differentiate between the effects of the compound and the vehicle.[3] For instance, DMSO can cause local irritation and neurotoxicity at high concentrations, while PEG-400 and Propylene Glycol have also been shown to induce neuromotor deficits in mice.[4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in the Formulation

Symptoms: The prepared formulation appears cloudy, contains visible particles, or forms a pellet upon standing.

Cause: The compound's concentration exceeds its solubility in the chosen vehicle. This can lead to inaccurate dosing and poor bioavailability.[1]

Troubleshooting Steps:

  • Verify Solubility: Re-assess the solubility of the compound in the selected vehicle.

  • Particle Size Reduction: If preparing a suspension, reducing the particle size through techniques like micronization can improve the dissolution rate.[1]

  • Optimize Formulation:

    • Co-solvents: If using a co-solvent system, try adjusting the ratio of the co-solvent to the aqueous phase. Ensure the final concentration of the co-solvent is within a non-toxic range.[1][2]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly enhance solubility.

    • Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween 80) can help wet the compound and improve suspension uniformity.[1]

    • Suspending Agents: For suspensions, incorporating a suspending agent like carboxymethylcellulose (CMC) can help maintain homogeneity.[1]

Issue 2: Inconsistent Dosing and High Variability in Experimental Results

Symptoms: Large variations in pharmacological response or pharmacokinetic parameters are observed between animals in the same dose group.

Cause: This often stems from a non-homogenous formulation, particularly with suspensions. If the compound settles over time, the concentration will vary depending on when and from where in the container the dose is drawn.

Troubleshooting Steps:

  • Ensure Homogeneity: Vigorously mix the formulation (e.g., by vortexing or sonicating) immediately before each administration to ensure a uniform suspension.

  • Improve Suspension Stability:

    • Increase the viscosity of the vehicle by adding or increasing the concentration of a suspending agent (e.g., 0.5% methylcellulose).[5]

    • Reduce the particle size of the compound to slow down sedimentation.

  • Consider an Alternative Formulation: If a stable suspension cannot be achieved, exploring a solution-based formulation using co-solvents or cyclodextrins may be necessary.[1]

Data Presentation

Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds

Vehicle TypeExamplesRoute of AdministrationAdvantagesDisadvantages
Aqueous Solutions Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Oral, IV, IP, SCNon-toxic, well-tolerated.[3]Only suitable for water-soluble compounds.
Organic Co-solvents Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol (PEG), Propylene Glycol (PG)Oral, IV, IPCan dissolve many lipophilic compounds.[2][3]Potential for toxicity and irritation at high concentrations.[3][4] Drug may precipitate upon administration.[2]
Oil-Based Vehicles Corn oil, Sesame oil, Olive oilOral, IPSuitable for highly lipophilic compounds.[3]Not suitable for intravenous administration.[3]
Aqueous Suspensions Carboxymethylcellulose (CMC) in water, Methylcellulose (MC) in waterOralSuitable for insoluble compounds.[1]Can lead to inaccurate dosing if not properly homogenized.[1]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Oral, IV, IPForm inclusion complexes to enhance solubility.[1] Relatively safe for animal administration.[2]Can be more complex to formulate.[1]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation
  • Calculate the required amount: Based on the desired dose and the average weight of the animals, calculate the total amount of this compound needed.

  • Dissolve the compound: Dissolve the calculated amount of the compound in a minimal volume of a suitable organic co-solvent (e.g., DMSO).

  • Dilute with aqueous phase: While continuously vortexing, slowly add the aqueous component (e.g., saline or PBS) to the dissolved compound to prevent precipitation.[1]

  • Final concentration: Ensure the final concentration of the co-solvent is within a non-toxic range for the chosen animal model and route of administration.

  • Administration: Administer the formulation immediately after preparation via the intended route (e.g., oral gavage, intraperitoneal injection).

Protocol 2: Preparation of a Suspension-based Formulation
  • Calculate the required amount: Determine the total amount of this compound and vehicle needed for the study.

  • Prepare the vehicle: Prepare the aqueous vehicle with the suspending agent (e.g., 0.5% CMC in water).

  • Wet the compound: In a mortar, wet the powdered compound with a small amount of a surfactant (e.g., a few drops of 1% Tween 80) and triturate to form a smooth paste.[1]

  • Gradual addition of vehicle: Gradually add the vehicle to the paste while continuously triturating to achieve a uniform suspension.[1]

  • Homogenize: Ensure the final suspension is homogenous by vortexing or sonicating before each administration.

  • Administration: Administer the formulation using an appropriate method, such as oral gavage.

Visualizations

Formulation_Workflow Formulation Workflow for Poorly Soluble Compounds cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_admin Administration start Start: Define Dose & Route solubility Assess Compound Solubility start->solubility select_vehicle Select Formulation Strategy solubility->select_vehicle solution Solution (Co-solvents, pH adjust) select_vehicle->solution Soluble suspension Suspension (CMC, Tween 80) select_vehicle->suspension Insoluble cyclodextrin Cyclodextrin Complex select_vehicle->cyclodextrin Alternative check_clarity Check for Clarity/Precipitation solution->check_clarity check_homogeneity Check for Homogeneity suspension->check_homogeneity cyclodextrin->check_clarity administer Administer to Animals check_clarity->administer check_homogeneity->administer end End of Dosing administer->end

Caption: Workflow for formulating a poorly soluble compound.

Troubleshooting_Formulation Troubleshooting Common Formulation Issues cluster_precip Precipitation Solutions cluster_incon Inconsistency Solutions start Observe Formulation Issue precipitation Precipitation / Cloudiness start->precipitation inconsistency Inconsistent Dosing start->inconsistency reduce_conc Reduce Concentration precipitation->reduce_conc Yes change_vehicle Change Vehicle/Co-solvent Ratio precipitation->change_vehicle No mix_well Vortex/Sonicate Before Dosing inconsistency->mix_well Yes increase_viscosity Increase Suspending Agent inconsistency->increase_viscosity No reassess Re-evaluate Formulation reduce_conc->reassess add_surfactant Add Surfactant change_vehicle->add_surfactant add_surfactant->reassess mix_well->reassess reduce_particle Reduce Particle Size increase_viscosity->reduce_particle reduce_particle->reassess

Caption: Decision tree for troubleshooting formulation problems.

References

Technical Support Center: Minimizing Off-Target Effects of Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione derivatives in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate and understand potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets of this compound derivatives?

A1: The this compound scaffold is a privileged structure in medicinal chemistry, often utilized for the development of kinase inhibitors. A primary and well-documented target for derivatives of the closely related pyridazinone scaffold is Bruton's tyrosine kinase (BTK).[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[1]

Q2: What are off-target effects and why are they a concern with this class of compounds?

A2: Off-target effects are unintended interactions of a compound with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common issue. These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's biological role. For instance, first-generation BTK inhibitors are known to have off-target effects on kinases such as EGFR, ITK, and TEC, which can contribute to adverse effects.[3]

Q3: My cells are exhibiting an unexpected phenotype (e.g., unusual morphology, altered growth rate) after treatment. Could this be an off-target effect?

A3: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. If the observed cellular response is inconsistent with the known function of the intended target (e.g., BTK), it is crucial to investigate the possibility of off-target interactions.

Q4: How can I be sure that the observed effect is due to inhibition of the intended target?

A4: Several experimental strategies can be employed to validate on-target effects:

  • Use a structurally distinct inhibitor: Compare the phenotype induced by your compound with that of a well-characterized inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, re-introduce a version of the target protein that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Knockdown/knockout models: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. The resulting phenotype should mimic the effect of your inhibitor if it is acting on-target.

Q5: At what concentration should I use my this compound derivative to minimize off-target effects?

A5: It is recommended to use the lowest concentration of the compound that elicits the desired on-target effect. A comprehensive dose-response analysis is essential to determine the optimal concentration range. Using concentrations significantly higher than the IC50 or EC50 for the primary target increases the likelihood of engaging lower-affinity off-targets.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations intended to be selective for the primary target.

  • Question: My this compound derivative is causing significant cell death at concentrations where I expect it to be selective. What could be the reason, and how can I troubleshoot this?

  • Answer: Unexpected cytotoxicity is often a consequence of off-target inhibition of kinases essential for cell survival.

    • Troubleshooting Steps:

      • Confirm On-Target Potency: First, verify the IC50 value of your compound against the purified primary target using an in vitro kinase assay.

      • Perform Kinase Selectivity Profiling: Screen your compound against a broad panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. Commercial services are available for comprehensive kinase profiling.

      • Analyze for Known Toxic Off-Targets: If your kinase profiling reveals potent inhibition of kinases known to be critical for cell survival pathways (e.g., certain members of the SRC family, CDKs), these may be the cause of the cytotoxicity.

      • Structure-Activity Relationship (SAR) Analysis: If you have multiple analogs, compare their cytotoxicity profiles with their off-target inhibition profiles. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity can help pinpoint the problematic kinase.

Issue 2: The compound is potent in a biochemical assay but shows weak or no activity in cell-based assays.

  • Question: My inhibitor has a low nanomolar IC50 in an enzymatic assay, but I need micromolar concentrations to see an effect in cells. What could be the issue?

  • Answer: This discrepancy can be due to several factors related to the cellular environment.

    • Troubleshooting Steps:

      • Assess Cell Permeability: The compound may have poor membrane permeability. Consider performing a cellular uptake assay to measure the intracellular concentration of the compound.

      • Check for Drug Efflux: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be investigated using efflux pump inhibitors.

      • Confirm Target Engagement in Cells: It is crucial to confirm that your compound is binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. A lack of a thermal shift suggests that the compound is not engaging the target in the cellular context.

      • Metabolic Stability: The compound may be rapidly metabolized by the cells into an inactive form. You can assess its metabolic stability by incubating it with liver microsomes or hepatocytes and analyzing for the parent compound over time.

Data Presentation

The following table provides a representative kinase selectivity profile for a pyridazinone-based BTK inhibitor, which is structurally analogous to the this compound class. This data is for illustrative purposes to highlight the importance of assessing both on-target potency and off-target interactions.

Kinase TargetRepresentative IC50 (nM)Kinase FamilyRelevance
BTK 2.1 TEC Family Primary Target
ITK>1000TEC FamilyOff-target, T-cell function
TEC150TEC FamilyOff-target
BMX80TEC FamilyOff-target
EGFR5000Receptor Tyrosine KinaseOff-target, potential for skin toxicities, diarrhea[3]
SRC350SRC FamilyOff-target
LYN200SRC FamilyOff-target
JAK3>10000JAK FamilyOff-target

Disclaimer: The IC50 values for off-target kinases are representative examples based on known selectivity profiles of similar BTK inhibitors and are not specific experimental data for a this compound derivative. Researchers should perform their own kinase profiling to determine the specific selectivity of their compound of interest.

Mandatory Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation Inhibitor Pyrimido[4,5-d]pyridazine Derivative Inhibitor->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Cell Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR Binding & Activation Inhibitor Off-Target Inhibition by Pyrimido[4,5-d]pyridazine Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway (Common Off-Target).

Kinase_Profiling_Workflow start Start compound_prep Prepare Serial Dilution of Compound start->compound_prep reaction_setup Set up Kinase Reactions: - Kinase - Substrate - ATP - Compound/DMSO compound_prep->reaction_setup kinase_panel Select Kinase Panel (e.g., 96-well plate with different kinases) kinase_panel->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Signal (Luminescence) detection->readout analysis Data Analysis: - Plot dose-response curves - Determine IC50 values readout->analysis end End analysis->end

Caption: Kinase Profiling Experimental Workflow.

CETSA_Workflow start Start cell_treatment Treat Cells with Compound or Vehicle (DMSO) start->cell_treatment harvest Harvest and Aliquot Cells cell_treatment->harvest heat_challenge Heat Challenge (Temperature Gradient) harvest->heat_challenge lysis Cell Lysis (e.g., Freeze-thaw) heat_challenge->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant_collection protein_detection Protein Detection (e.g., Western Blot, Mass Spec) supernatant_collection->protein_detection analysis Data Analysis: - Generate melt curves - Determine thermal shift protein_detection->analysis end End analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Luminescence-Based Assay)

This protocol outlines a general method for determining the IC50 values of a this compound derivative against a panel of kinases.

Materials:

  • Purified kinases of interest

  • Specific kinase substrate peptides/proteins

  • ATP

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (at 2X final concentration in kinase assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement of a this compound derivative in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) for 1-2 hours in a CO2 incubator at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells by scraping or trypsinization.

    • Wash the cells twice with ice-cold PBS containing protease and phosphatase inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~2 x 10^7 cells/mL.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control at room temperature.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by adding lysis buffer and incubating on ice, or by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize the protein concentrations of all samples.

    • Analyze the amount of the target protein in each sample by Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or protein abundance (for mass spectrometry) for the target protein at each temperature point.

    • Normalize the intensity/abundance of each sample to the unheated control (set to 100% soluble).

    • Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples to generate "melt curves".

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein, confirming target engagement.

References

Validation & Comparative

A Comparative Guide to Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of inhibitors targeting this non-receptor tyrosine kinase has revolutionized treatment paradigms. This guide provides a comparative analysis of a novel class of BTK inhibitors based on the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold against established BTK inhibitors: ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib.

Executive Summary

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold has shown promise in yielding highly potent BTK inhibitors. Specific derivatives from this class have demonstrated enzymatic inhibitory activities comparable to the first-generation inhibitor, ibrutinib.[1][2] This guide will delve into the available data on their potency and selectivity in comparison to both covalent (ibrutinib, acalabrutinib, zanubrutinib) and non-covalent (pirtobrutinib) BTK inhibitors, providing a framework for their potential advantages and liabilities.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives and other BTK inhibitors against BTK and a selection of off-target kinases. Lower IC50 values indicate greater potency.

Table 1: Potency Against Bruton's Tyrosine Kinase (BTK)

Compound/DrugScaffoldBTK IC50 (nM)Notes
Compound 17 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione1.2Research compound.[1][2]
Compound 18 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione0.8Research compound.[1][2]
Ibrutinib Pyrazolo[3,4-d]pyrimidine~0.5 - 0.6First-generation, covalent irreversible.[1][2][3]
Acalabrutinib Imidazo[1,5-a]pyrazine~3 - 5Second-generation, covalent irreversible.[4]
Zanubrutinib Pyrazolo[1,5-a]pyrimidine<1Second-generation, covalent irreversible.[4]
Pirtobrutinib Pyrazole~5.7Non-covalent (reversible).[5]

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseCompound 17IbrutinibAcalabrutinibZanubrutinibPirtobrutinib
BTK 1.2 ~0.5 ~3-5 <1 ~5.7
EGFRMore selective than Ibrutinib~1-10>1000~10-100>1000
TECData not available~78~37-1000~2Data not available
ITKData not available~10>1000~60Data not available
SRCData not available~20>1000Data not available>1000
BLKData not available~1Data not availableData not availableData not available

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview. Direct head-to-head studies under identical conditions are limited.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used in the evaluation of BTK inhibitors.

In Vitro BTK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the enzymatic activity of BTK by detecting the phosphorylation of a substrate.

Principle: A biotinylated BTK substrate peptide and an anti-phosphotyrosine antibody labeled with a europium (Eu) cryptate (donor) are used. When the substrate is phosphorylated by BTK, the Eu-labeled antibody binds to the phosphorylated peptide. A streptavidin-conjugated acceptor fluorophore (e.g., XL665) is then added, which binds to the biotinylated peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of the test compounds (e.g., pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, other BTK inhibitors) in DMSO and then dilute in kinase buffer.

    • Prepare a solution of recombinant human BTK enzyme in kinase buffer.

    • Prepare a solution of the biotinylated substrate peptide and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of the BTK enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a detection mix containing the Eu-labeled anti-phosphotyrosine antibody and streptavidin-XL665 in a detection buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 20 mM EDTA).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

    • The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cell-Based BTK Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block BTK autophosphorylation at Tyrosine 223 (Y223) in a cellular context, which is a hallmark of BTK activation.

Principle: B-cells are treated with the BTK inhibitor and then stimulated to activate the B-cell receptor (BCR) signaling pathway. Cell lysates are then prepared, and the levels of phosphorylated BTK (pBTK) at Y223 and total BTK are detected by Western blot using specific antibodies. A reduction in the pBTK/total BTK ratio indicates inhibition of BTK activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos or TMD8) in appropriate media.[1][2]

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the B-cell receptor by adding an anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pBTK (Y223) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of pBTK to total BTK for each treatment condition and normalize to the stimulated control to determine the percent inhibition.

Mandatory Visualization

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is crucial for B-cell proliferation and survival.[6][7][8][9]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding CD19 CD19 PI3K PI3K CD19->PI3K Lyn_Syk->CD19 BTK BTK Lyn_Syk->BTK Phosphorylation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K->PIP3 PIP3->BTK Recruitment & Activation PLCy2 PLCγ2 BTK->PLCy2 IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Ca_release->Proliferation Inhibitor BTK Inhibitors (Pyrimido[4,5-d]pyrimidine, Ibrutinib, etc.) Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow for BTK Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel BTK inhibitors.

BTK_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro BTK Kinase Assay (e.g., TR-FRET) start->primary_screen hit_identification Hit Identification: Potent Inhibitors (Low IC50) primary_screen->hit_identification hit_identification->start Inactive Compounds secondary_screen Secondary Screen: Cell-Based Assay (BTK Phosphorylation) hit_identification->secondary_screen Active Compounds lead_selection Lead Selection: Cellular Potency & Low Cytotoxicity secondary_screen->lead_selection lead_selection->secondary_screen Revise/Discard selectivity_profiling Selectivity Profiling: Kinase Panel Screen lead_selection->selectivity_profiling Promising Leads adme_tox ADME/Tox Profiling selectivity_profiling->adme_tox in_vivo In Vivo Efficacy Studies (Xenograft Models) adme_tox->in_vivo end Lead Candidate in_vivo->end

Caption: A generalized workflow for the discovery and preclinical evaluation of novel BTK inhibitors.

References

A Comparative Analysis of Novel Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives and Ibrutinib as Bruton's Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study between the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, and a promising series of novel BTK inhibitors based on a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold. This analysis is based on available preclinical data and aims to offer an objective comparison of their biochemical potency, cellular activity, and selectivity.

Introduction

Ibrutinib is a potent, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation and survival.[1][2] However, off-target effects, primarily due to the inhibition of other kinases like epidermal growth factor receptor (EGFR), can lead to adverse events.[3][4]

Recent research has focused on developing novel BTK inhibitors with improved selectivity and potency. A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives has emerged as highly potent BTK inhibitors, with some compounds demonstrating comparable in vitro activity to ibrutinib but with a potentially better selectivity profile.[5] This guide will focus on two of the most promising compounds from this series, designated as Compound 17 and Compound 18 .[5]

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data for ibrutinib and the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, Compounds 17 and 18.

Compound Target IC50 (nM) Reference
Ibrutinib BTK0.5 - 0.6[2][5]
EGFR (wild-type)~50[1][6]
Compound 17 BTK1.2[5]
EGFR (wild-type)>1000[5]
Compound 18 BTK0.8[5]
EGFR (wild-type)Not Reported[5]

Table 1: Comparative Biochemical Potency. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate higher potency.

Cell Line Compound Assay Endpoint Result Reference
Ramos (Burkitt's Lymphoma) Compound 17ProliferationInhibitionSignificant[5]
Compound 18ProliferationInhibitionSignificant[5]
TMD8 (ABC-DLBCL) Compound 17ProliferationInhibitionSignificant[5]
Compound 18ProliferationInhibitionSignificant[5]
Compound 17Cell CycleG1 Arrest75.4% at 1 µM[5]
Compound 18Cell CycleG1 Arrest75.2% at 1 µM[5]
Various B-cell malignancy cell lines IbrutinibApoptosis, ProliferationInhibitionPotent[1][2]

Table 2: Comparative Cellular Activity. Summarizes the observed effects of the compounds on B-cell malignancy cell lines.

Signaling Pathways and Mechanism of Action

Both ibrutinib and the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives exert their primary effect by inhibiting BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that leads to B-cell proliferation and survival.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 DAG_IP3 DAG / IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Proliferation Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (covalent) Compound_17_18 Pyrimido[4,5-d]pyrimidine- 2,4(1H,3H)-dione (Compound 17/18) Compound_17_18->BTK Inhibits EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ibrutinib Ibrutinib Ibrutinib->EGFR Inhibits Compound_17 Compound 17 Compound_17->EGFR Weakly Inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Future Work) Kinase_Assay Kinase Inhibition Assay (IC₅₀ Determination) Selectivity_Panel Kinase Selectivity Profiling (e.g., against EGFR) Kinase_Assay->Selectivity_Panel Data_Analysis Data Analysis & Comparison Selectivity_Panel->Data_Analysis Cell_Viability Cell Viability/Proliferation (MTT Assay) Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Viability->Cell_Cycle Western_Blot Target Engagement & Downstream Signaling (Western Blot for p-BTK) Cell_Cycle->Western_Blot Western_Blot->Data_Analysis Xenograft Xenograft Models Toxicity Toxicology Studies Xenograft->Toxicity Start Compound Synthesis (Ibrutinib & Pyrimidine Derivatives) Start->Kinase_Assay Start->Cell_Viability Data_Analysis->Xenograft Lead Compound Selection

References

Navigating the Selectivity Landscape of Pyrimido[4,5-d]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrimido[4,5-d]pyridazine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs pivotal in oncology and inflammatory disease research. However, the clinical success of kinase inhibitors is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on the pyrimido[4,5-d]pyridazine core, offering insights supported by available experimental data to aid in the development of more precise therapeutics.

Case Study: A Pyrimido[4,5-d]pyridazine-5(6H)-one as a Wee1 Kinase Inhibitor

While extensive public data on the cross-reactivity of inhibitors with the specific Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione core is limited, a close analog, a pyrimido[4,5-d]pyridazine-5(6H)-one derivative identified as SID-415260, offers valuable insights into the selectivity profile of this heterocyclic family. This compound was identified as a potent inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2]

Quantitative Analysis of Kinase Inhibition

To assess its selectivity, SID-415260 was profiled against a broad panel of 264 kinases. The results highlight a notable degree of selectivity for its primary target, Wee1, while also revealing inhibitory activity against a subset of other kinases at higher concentrations.[1][2]

CompoundPrimary TargetOn-Target IC50 (nM)Off-Target Profile
SID-415260 Wee1 Kinase3518 kinases with IC50 values between 298 nM and 1 µM.[1][2]

Table 1: Kinase Inhibition Profile of SID-415260, a Pyrimido[4,5-d]pyridazine-5(6H)-one Derivative.

This profile indicates that while the compound is a potent Wee1 inhibitor, it possesses a degree of promiscuity, a common characteristic among kinase inhibitors sharing the aminopyrimidine hinge-binding motif.[2] Understanding this off-target profile is crucial for interpreting cellular and in vivo results and anticipating potential side effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity data. Below is a generalized protocol for a biochemical kinase inhibition assay, a standard method for determining inhibitor potency.

Biochemical Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Test inhibitor (e.g., SID-415260) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplates (e.g., 384-well)

  • Assay Procedure:

    • A solution of the kinase and its peptide substrate is prepared in the assay buffer.

    • The test inhibitor is serially diluted in DMSO and then added to the assay wells.

    • The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically close to its Michaelis-Menten constant (Km) for the specific kinase.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizing Target Pathways and Experimental Logic

Understanding the biological context of the primary target and the workflow for assessing inhibitor selectivity is critical for drug development professionals.

G cluster_0 Experimental Workflow: Kinase Selectivity Profiling A Pyrimido[4,5-d]pyridazine Inhibitor Library B Primary Target Assay (e.g., Wee1 Kinase) A->B D Broad Kinase Panel Screen (e.g., 264 Kinases) A->D C Determine On-Target Potency (IC50) B->C H Generate Selectivity Profile (On-Target vs. Off-Target) C->H E Identify Off-Target Hits (Based on % Inhibition) D->E F Dose-Response Assays for Off-Target Hits E->F G Determine Off-Target Potency (IC50) F->G G->H G cluster_pathway Wee1 Kinase Signaling Pathway in G2/M Checkpoint DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 activates Wee1 Wee1 Kinase CHK1_CHK2->Wee1 activates CDK1_CyclinB CDK1-Cyclin B Complex Wee1->CDK1_CyclinB phosphorylates (inhibits) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes Inhibitor SID-415260 (Pyrimido[4,5-d]pyridazine) Inhibitor->Wee1 inhibits

References

Acalabrutinib vs. Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione Derivatives: A Comparative Guide on Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, particularly in the realm of B-cell malignancies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of the kinase selectivity profiles of the clinically approved second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib, and potent BTK-inhibiting derivatives of a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold.

It is important to note that while the topic specifies "Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione," a thorough literature search did not yield kinase selectivity data for this exact parent compound. However, highly relevant and potent BTK inhibitors based on a closely related pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core have been identified and are presented here as a comparative point of interest.

Executive Summary

Acalabrutinib is a highly selective, second-generation BTK inhibitor designed to minimize off-target activities, thereby improving upon the safety profile of the first-generation inhibitor, ibrutinib.[1][2][3] Preclinical data consistently demonstrates its focused inhibition of BTK with significantly less activity against other kinases, such as those in the TEC and EGFR families.[1][4]

Recent research has unveiled a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives with potent inhibitory activity against BTK.[1] Notably, compounds 17 and 18 from this series exhibit BTK inhibition in the nanomolar range, comparable to ibrutinib, and display a more selective profile over the Epidermal Growth Factor Receptor (EGFR) than ibrutinib.[1] This suggests that this scaffold holds promise for the development of novel selective BTK inhibitors.

This guide will delve into the quantitative kinase inhibition data for acalabrutinib and these novel pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, detail the experimental protocols for kinase selectivity assessment, and provide visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of acalabrutinib and two promising pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives against BTK and key off-target kinases.

Kinase TargetAcalabrutinib IC50 (nM)Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivative 17 IC50 (nM)Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivative 18 IC50 (nM)
BTK 5.1[4]1.2[1]0.8[1]
EGFR >10000[4]>1000[1]Not Reported
ITK >1000[4]Not ReportedNot Reported
TEC 19[4]Not ReportedNot Reported
BMX 31[4]Not ReportedNot Reported
BLK 5.3[4]Not ReportedNot Reported
JAK3 >10000[4]Not ReportedNot Reported

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for preclinical assessment. Below are the methodologies typically employed in such evaluations.

In Vitro Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

General Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide or protein substrates are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds (e.g., acalabrutinib, pyrimido[4,5-d]pyrimidine derivatives) are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in the wells of a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection: After a set incubation period, the kinase activity is measured. Common detection methods include:

    • Radiometric Assays: Utilize ³²P- or ³³P-labeled ATP and measure the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.

    • Fluorescence-Based Assays (e.g., LanthaScreen®, Z'-LYTE®): Employ FRET (Förster Resonance Energy Transfer) to detect substrate phosphorylation.

  • Data Analysis: The raw data is converted to percent inhibition relative to a control with no inhibitor. The IC50 values are then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Kinome Scanning (e.g., KINOMEscan®)

Objective: To broadly assess the selectivity of a compound against a large panel of kinases at a single high concentration.

Methodology (KINOMEscan® platform):

  • Kinase-Phage Fusion: A large panel of human kinases are expressed as fusions with T7 phage.

  • Immobilization: An immobilized, broadly-selective kinase inhibitor is bound to a solid support.

  • Competitive Binding: The kinase-phage constructs are incubated with the immobilized inhibitor and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase-phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of phage detected indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: Results are often reported as a percentage of the control (%Ctrl), where a lower percentage signifies a higher degree of binding and inhibition.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the context of this comparison, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Acalabrutinib Acalabrutinib / Pyrimido-pyrimidine Derivatives Acalabrutinib->BTK Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Acalabrutinib) Incubation Incubation of Kinase, Compound, and Reagents Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Reagents Assay Buffer, ATP, Substrate Reagents->Incubation Detection Measurement of Kinase Activity Incubation->Detection Data_Processing Raw Data to % Inhibition Detection->Data_Processing IC50_Calculation IC50 Determination (Dose-Response Curve) Data_Processing->IC50_Calculation Selectivity_Profile Kinase Selectivity Profile IC50_Calculation->Selectivity_Profile

References

"Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione" ADME and toxicological profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological profiles of pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione and its derivatives reveals a landscape of burgeoning therapeutic potential, albeit with limited direct data on the parent compound. This guide provides a comparative analysis of key derivatives, their ADME and toxicological characteristics, and their performance against established alternatives in the context of their therapeutic targets: Bruton's tyrosine kinase (BTK) and ecto-5'-nucleotidase (CD73).

Comparative Analysis of Pyrimido[4,5-d]pyridazine Derivatives

The pyrimido[4,5-d]pyridazine scaffold is a versatile platform for developing inhibitors of critical enzymatic pathways in oncology and immunology. This section compares two promising series of derivatives against established drugs targeting BTK and CD73.

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives as BTK Inhibitors

Derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway crucial for the survival and proliferation of malignant B-cells.

Table 1: Comparative In Vitro Activity and Toxicity of BTK Inhibitors

Compound/AlternativeTargetIC50 (nM)Cell LineCytotoxicity (IC50 in µM)Selectivity Profile
Compound 17 BTK1.2Ramos, TMD8>10 (TMD8)More selective over EGFR than Ibrutinib
Compound 18 BTK0.8Ramos, TMD8>10 (TMD8)Not specified
Ibrutinib (Alternative) BTK0.6Not specifiedNot specifiedAlso inhibits EGFR, TEC, etc.

Data for compounds 17 and 18 are derived from studies on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives. Ibrutinib is a well-established BTK inhibitor used for comparison.

(Pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as CD73 Inhibitors

Another class of derivatives, (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-diones, has shown promise as inhibitors of CD73, an enzyme that plays a role in tumor immune evasion by producing immunosuppressive adenosine.

Table 2: Comparative ADME and In Vivo Efficacy of CD73 Inhibitors

Compound/AlternativeTargetMetabolic Stability (Rat Liver Microsomes, T1/2)Oral Bioavailability (F%) in RatsIn Vivo Efficacy (Tumor Growth Inhibition)
Compound 35j CD73High (T1/2 = 3.37 h)50.24%73.6% at 50 mg/kg in a 4T1 mouse model
AB680 (Alternative) CD73Not specifiedNot specifiedPotent in vivo activity in various mouse models

Compound 35j is a lead compound from a series of (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives. AB680 is a clinical-stage small molecule CD73 inhibitor for comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the characterization of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Plating: Cancer cell lines (e.g., Ramos, TMD8) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[1]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Incubation Mixture Preparation: The test compound is incubated with pooled liver microsomes (e.g., from rats) and a NADPH-regenerating system in a phosphate buffer at 37°C.[2][3]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.[4]

  • Data Analysis: The half-life (T1/2) and intrinsic clearance are calculated from the rate of disappearance of the compound.

In Vivo Pharmacokinetic Study in Rats

This study determines the ADME properties of a compound in a living organism.

  • Animal Dosing: The compound is administered to rats via intravenous (IV) and oral (PO) routes at a specific dose.[5][6][7]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[8]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.[5]

  • Pharmacokinetic Parameter Calculation: Key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%) are calculated.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental processes provide a clear and concise understanding of complex information.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca_Flux->Proliferation NF_kB NF-κB Activation PKC->NF_kB NF_kB->Proliferation BTK_Inhibitor Pyrimido[4,5-d]pyrimidine derivatives BTK_Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

CD73_Adenosine_Pathway ATP Extracellular ATP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine A2A_A2B_R A2A/A2B Receptors Adenosine->A2A_A2B_R Binding Immune_Cell Immune Cell (e.g., T-cell) A2A_A2B_R->Immune_Cell on Immunosuppression Immunosuppression Immune_Cell->Immunosuppression leads to CD73_Inhibitor (Pyridazine-3-yl)pyrimidine derivatives CD73_Inhibitor->CD73 Inhibition

Caption: CD73-Mediated Adenosine Pathway.

PK_Workflow start Start dosing Compound Dosing (IV & PO Routes in Rats) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Benchmarking Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibition profile of novel Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione derivatives against established, commercially available kinase inhibitors. The data presented is intended to offer a clear perspective on the comparative potency of these compounds, supported by detailed experimental methodologies.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, transcription, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery and development. The Pyrimido[4,5-d]pyridazine scaffold has emerged as a promising heterocyclic system for the design of potent kinase inhibitors. This guide focuses on derivatives of the Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core structure, which have demonstrated significant inhibitory activity against Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2]

Comparative Efficacy: BTK Inhibition

Derivatives of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK).[1][2] For the purpose of this guide, we will refer to two such derivatives, designated as Compound 17 and Compound 18, and compare their in vitro potency (IC50) with the well-established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib.

CompoundTarget KinaseIC50 (nM)Notes
Compound 17 (Pyrimido[4,5-d]pyrimidine derivative)BTK1.2Comparable potency to Ibrutinib with a more selective profile over EGFR.[1][2]
Compound 18 (Pyrimido[4,5-d]pyrimidine derivative)BTK0.8Strong BTK inhibitory activity, comparable to Ibrutinib.[1][2]
Ibrutinib (First-generation BTK inhibitor)BTK0.5 - 0.6A well-established, irreversible BTK inhibitor used as a benchmark.[1][2][3][4][5][6]
Acalabrutinib (Second-generation BTK inhibitor)BTK~5.1A more selective irreversible BTK inhibitor designed to minimize off-target effects.[7][8][9]
Zanubrutinib (Second-generation BTK inhibitor)BTK~0.3 - 0.5A highly potent and selective irreversible BTK inhibitor.[9][10][11]

B-Cell Receptor (BCR) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical downstream component of the B-cell receptor (BCR) signaling pathway.[12][13][14][15][16] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately leading to B-cell proliferation, differentiation, and survival.[12][13][14][15][16] The diagram below illustrates the central role of BTK in this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates CD19 CD19 Lyn->BCR phosphorylates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes DAG_IP3 DAG / IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC activates Ca_release Ca²⁺ Release DAG_IP3->Ca_release NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus & promotes Ca_release->NFkB activates Antigen Antigen Antigen->BCR binds Inhibitor Pyrimido[4,5-d]pyridazine or Known Inhibitors Inhibitor->BTK inhibits

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Experimental Protocols

The determination of IC50 values is conducted using a standardized in vitro biochemical kinase assay. The following protocol provides a general framework for assessing the potency of BTK inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric Format)

Objective: To determine the concentration of a test compound required to inhibit 50% of BTK enzymatic activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Test compounds (Pyrimido[4,5-d]pyridazine derivative and known inhibitors) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, recombinant BTK enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compounds or vehicle control (DMSO) to the appropriate wells. Pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to all wells. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow for Comparative Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Comparison Compound_Prep Compound Preparation (Test & Reference Inhibitors) Assay_Setup Assay Plate Setup (Serial Dilutions) Compound_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer, ATP) Reagent_Prep->Assay_Setup Reaction Kinase Reaction (Incubation) Assay_Setup->Reaction Detection Signal Detection (e.g., Radioactivity, Luminescence) Reaction->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis (Potency & Selectivity) IC50_Calc->Comparison

Caption: Workflow for comparative kinase inhibitor profiling.

Conclusion

The Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold represents a promising starting point for the development of potent kinase inhibitors. The derivatives discussed in this guide demonstrate BTK inhibitory activity that is comparable to, and in some cases more selective than, the established first-generation inhibitor Ibrutinib. Further investigation into the selectivity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. This guide provides a framework for the continued benchmarking of novel kinase inhibitors against known standards in the field.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione, a nitrogen-containing heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory. All personnel handling this compound or its waste must wear:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

In case of exposure, follow these first-aid measures and seek immediate medical attention:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste (pure compound, solutions, contaminated labware) as hazardous.

    • This compound belongs to the chemical class of nitrogen-containing heterocyclic compounds. Segregate this waste stream from other chemical waste categories such as halogenated solvents, strong acids, and bases to prevent potentially hazardous reactions.

  • Waste Container Management:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition and have a secure screw-top cap.

    • The original product container, if empty and clean, can be used.

    • Never mix different waste types in the same container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound".

    • Indicate the approximate quantity of waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department.

Hazard Data for a Structurally Related Compound

The following table summarizes the GHS hazard classifications for 6-Amino-3(2H)-pyridazinone, a compound with structural similarities to this compound. This information should be used for preliminary hazard assessment in the absence of a specific SDS.

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: Disposal of This compound ConsultSDS Consult Specific SDS for Hazards Start->ConsultSDS NoSDS Specific SDS Unavailable? Consult EHS & Use General Procedures for Nitrogenous Heterocyclic Compounds ConsultSDS->NoSDS If 'Yes' WearPPE Wear Appropriate PPE: Goggles, Gloves, Lab Coat ConsultSDS->WearPPE NoSDS->WearPPE SegregateWaste Segregate as Nitrogen-Containing Organic Waste WearPPE->SegregateWaste Container Use a Designated, Labeled, and Sealed Waste Container SegregateWaste->Container Store Store in a Secure Satellite Accumulation Area Container->Store RequestPickup Request Waste Pickup from EHS Store->RequestPickup End End: Proper Disposal RequestPickup->End

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals are required to obtain and review the SDS for this compound and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

Essential Safety and Operational Guidance for Handling Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione (CAS No. 17257-96-4). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust comply with EN166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemical-Resistant GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Protective ClothingA lab coat should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection RespiratorWhere risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in a Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve or Use as Required handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Method:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging: Dispose of as unused product.

Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Do not let product enter drains.

  • Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

First Aid Measures

Should exposure occur, take the following immediate actions:

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

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